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Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Documentation Hub

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  • Product: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
  • CAS: 112887-40-8

Core Science & Biosynthesis

Foundational

Chemical Properties of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary: The C2-Functionalized Scaffold Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Unlike the common solve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C2-Functionalized Scaffold

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Unlike the common solvent N-(2-hydroxyethyl)morpholine (where the substituent is on the nitrogen), this molecule features a C2-substituted morpholine core . This structural distinction is critical in medicinal chemistry, as C-substituted morpholines offer chiral centers that can rigidly orient pharmacophores in 3D space, improving selectivity against biological targets such as kinases and G-protein coupled receptors (GPCRs).

This guide details the physicochemical properties, synthetic routes, and reactivity profile of this compound, providing researchers with a self-validating roadmap for its utilization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a morpholine ring protected at the N-4 position by a benzyloxycarbonyl (Cbz) group, with a 2-hydroxyethyl side chain at the C-2 position.

  • IUPAC Name: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate[1]

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol

  • Chirality: The C2 position is a stereocenter. The compound typically exists as a racemate in bulk building blocks but can be resolved into (2S) and (2R) enantiomers for asymmetric synthesis.

Key Properties Table[7]
PropertyValue / DescriptionNote
Physical State Viscous Oil or Low-Melting SolidTendency to crystallize increases with purity.
Boiling Point ~420°C (Predicted)Decomposes before boiling at atm pressure.
LogP (Predicted) 1.8 – 2.1Lipophilic enough for organic extraction; moderate polarity.
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water; sparingly soluble in hexanes.
pKa (Conjugate Acid) N/A (Carbamate)The nitrogen is non-basic due to Cbz protection.
H-Bond Donors 1 (Primary Alcohol)Available for hydrogen bonding or functionalization.
H-Bond Acceptors 4Ester carbonyls and ether oxygen.

Synthetic Routes & Manufacturing[4]

The synthesis of C2-substituted morpholines is more complex than their N-substituted counterparts. The most robust route for the 2-(2-hydroxyethyl) variant involves the reduction of a morpholine-2-acetic acid precursor. This approach avoids the regioselectivity issues often encountered when trying to alkylate the morpholine ring directly.

Synthesis Pathway (Diagram)

The following workflow illustrates the conversion of Morpholine-2-acetic acid ethyl ester to the target compound.

SynthesisPath Figure 1: Synthetic route via ester reduction. Start Morpholine-2-acetic acid ethyl ester Step1 Step 1: N-Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter Intermediate: 4-Cbz-morpholine-2-acetic acid ethyl ester Step1->Inter Yield: >90% Step2 Step 2: Reduction (LiBH4 or LiAlH4) Inter->Step2 Product Target: Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Step2->Product Selective reduction of ester to alcohol

[2]

Detailed Protocol: Reductive Synthesis

Note: This protocol assumes starting from the ethyl ester precursor.

  • N-Protection:

    • Dissolve ethyl morpholine-2-acetate (1.0 equiv) in DCM/Water (1:1).

    • Add NaHCO₃ (2.5 equiv) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0°C.

    • Stir at room temperature for 4 hours. Separate organic layer, wash with brine, and dry over MgSO₄.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.

  • Ester Reduction:

    • Dissolve the 4-Cbz-morpholine-2-acetate intermediate in anhydrous THF under Nitrogen.

    • Cool to 0°C and add Lithium Borohydride (LiBH₄) (2.0 equiv) portion-wise. Note: LiBH₄ is preferred over LiAlH₄ to avoid potential cleavage of the carbamate (Cbz) group, although Cbz is generally stable to LAH at low temps.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Carefully add saturated NH₄Cl solution at 0°C.

    • Extraction: Extract with EtOAc (3x). The product is in the organic layer.[3][4]

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Reactivity & Functionalization

This molecule acts as a bifunctional scaffold . The Cbz group protects the amine, directing all chemistry to the primary alcohol. Once the side chain is elaborated, the Cbz group can be removed to reveal the secondary amine for coupling to a drug core.

Reactivity Map

Reactivity Figure 2: Functionalization pathways for the scaffold. Center Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Oxidation Oxidation (Swern/Dess-Martin) --> Aldehyde Center->Oxidation CHO formation Activation Activation (MsCl/TsCl) --> Mesylate/Tosylate Center->Activation Leaving group install Deprotection Hydrogenolysis (H2, Pd/C) --> Free Morpholine Center->Deprotection Cbz removal Appel Appel Reaction (CBr4, PPh3) --> Alkyl Bromide Center->Appel Halogenation

Critical Transformations
  • Mesylation (Leaving Group Installation): The primary alcohol is easily converted to a mesylate using MsCl and TEA in DCM. This activates the side chain for nucleophilic substitution (Sɴ2) by amines or thiols, a common tactic in constructing PROTAC linkers.

  • Oxidation to Aldehyde: Swern oxidation or Dess-Martin Periodinane yields the aldehyde. This intermediate is unstable and should be used immediately for reductive amination or Wittig reactions.

  • Cbz Deprotection: Standard hydrogenation (H₂, Pd/C, MeOH) cleanly removes the Cbz group.

    • Caution: If the side chain contains reducible groups (e.g., alkenes, benzyl ethers), alternative deprotection (e.g., HBr/Acetic Acid) may be required, though harsh conditions can affect the ether linkage of the morpholine.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Handling: Wear nitrile gloves and safety glasses. Use a fume hood, especially when using Cbz-Cl or reducing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Primary alcohols can slowly oxidize if exposed to air over long periods.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into drains.

References

  • PubChem. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (Homolog Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Protection Strategies. Available at: [Link]

Sources

Exploratory

Molecular weight and formula of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

The following technical guide details the physicochemical profile, synthetic methodology, and application utility of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . This document is structured for researchers requiri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application utility of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . This document is structured for researchers requiring high-fidelity data for decision-making in medicinal chemistry and lead optimization.

Executive Summary

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a functionalized heterocyclic building block belonging to the morpholine class. Structurally, it consists of a morpholine ring protected at the nitrogen (position 4) with a benzyloxycarbonyl (Cbz) group, and substituted at position 2 with a hydroxyethyl moiety.

This molecule serves as a critical "scaffold linker" in drug discovery. The Cbz group provides orthogonal protection, stable to acidic and mild basic conditions, while the primary alcohol on the ethyl side chain offers a reactive handle for conjugation (e.g., mesylation, oxidation, or etherification) without disrupting the core heterocycle.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Formula
  • IUPAC Name: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

  • Common Identifiers: N-Cbz-2-(2-hydroxyethyl)morpholine; 4-Benzyloxycarbonyl-2-(2-hydroxyethyl)morpholine.

  • Molecular Formula:

    
    
    
Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total MW 265.31
Structural Analysis

The molecule is characterized by three distinct functional domains:

  • The Morpholine Core: A saturated 1,4-oxazepane analog (six-membered ether/amine ring) that imparts solubility and metabolic stability.

  • The Cbz (Z) Protecting Group: Located at

    
    , this carbamate shields the amine from oxidation and alkylation during side-chain manipulation. It is cleavable via hydrogenolysis (
    
    
    
    ) or strong acid (
    
    
    ).
  • The Hydroxyethyl Pendant: Located at

    
    , this primary alcohol (
    
    
    
    ) extends the carbon skeleton, reducing steric hindrance at the conjugation site compared to a direct hydroxymethyl group.

Synthetic Pathway & Methodology

Recommended Protocol: Reductive Derivatization

This protocol assumes starting from Ethyl 2-morpholinylacetate (or its N-protected analog), a commercially accessible intermediate.

Step 1: N-Protection (if starting from free amine)
  • Reagents: Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) / Water (biphasic).

  • Mechanism: Nucleophilic attack of the secondary amine on the acyl chloride.

  • Outcome: Formation of Benzyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate.

Step 2: Selective Reduction
  • Reagents: Lithium Borohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with Calcium Chloride (
    
    
    ).
  • Solvent: Tetrahydrofuran (THF) or Ethanol.

  • Critical Control Point: Avoid Lithium Aluminum Hydride (

    
    ) at room temperature if possible, as it may attack the carbamate (Cbz) functionality, leading to N-methylation. 
    
    
    
    is chemoselective for the ester over the carbamate.
  • Outcome: Reduction of the ethyl ester to the target primary alcohol.

Workflow Visualization

The following diagram illustrates the logic flow for synthesis and downstream utility.

SynthesisWorkflow Start Precursor: Ethyl 2-morpholinylacetate Step1 Step 1: N-Protection (Cbz-Cl, NaHCO3, DCM) Start->Step1 Acylation Inter Intermediate: Benzyl 2-(ethoxycarbonylmethyl) morpholine-4-carboxylate Step1->Inter Yield >90% Step2 Step 2: Chemoselective Reduction (LiBH4, THF, 0°C -> RT) Inter->Step2 Ester Reduction Product Target: Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Step2->Product Selective (Cbz Intact) App1 App: Mesylation (Leaving Group Install) Product->App1 App2 App: Oxidation (Aldehyde/Acid) Product->App2

Caption: Figure 1. Chemoselective synthesis pathway from ester precursor to target alcohol, highlighting protection and reduction steps.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are required. These are self-validating checks: if these peaks are absent or shifted, the structure is incorrect.

  • 1H NMR (Chloroform-d, 400 MHz):

    • 
       7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).
      
    • 
       5.15 (s, 2H): Benzylic methylene (
      
      
      
      ).
    • 
       3.60–3.90 (m, ~5H): Morpholine ring protons near oxygen + side chain 
      
      
      
      .
    • 
       1.60–1.75 (m, 2H): Side chain methylene (
      
      
      
      ).
    • Diagnostic Signal: The disappearance of the ethyl ester quartet (

      
       4.1) and triplet (
      
      
      
      1.2) from the precursor confirms reduction.
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 266.31 m/z.
      
    • Expected

      
      : 288.30 m/z.
      

Application in Drug Discovery[1][2]

This molecule is not merely a solvent or reagent; it is a chiral scaffold (if synthesized from enantiopure precursors) used to modulate physicochemical properties in Lead Optimization.

  • Solubility Enhancement: The morpholine ring is a classic "solubilizing tail." By attaching this unit to a lipophilic drug core via the hydroxyethyl linker, researchers can significantly lower LogP while maintaining membrane permeability.

  • Linker Chemistry: The 2-carbon spacer (hydroxyethyl) prevents steric clash between the morpholine ring and the target protein pocket. This is superior to direct attachment (2-hydroxymethyl) in cases where rotational freedom is required for binding affinity.

  • PROTACs: The primary alcohol can be converted to an alkyl halide to attach E3 ligase ligands, serving as the exit vector for linker construction in protein degraders.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (Homolog Reference). PubChem.[1][2][3] Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and cleavage conditions).
  • Sartori, G., et al. (2004).Magnesia-Zirconia Catalyzed Synthesis of Morpholines. Journal of Organic Chemistry. (Reference for morpholine ring construction methodologies).

Sources

Foundational

Strategic Solubility Profiling of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: From Prediction to Process Integration

Executive Summary & Molecular Architecture[1] Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (hereafter referred to as BHEM-Cbz ) represents a critical class of intermediates in medicinal chemistry: the N-protected am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture[1]

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (hereafter referred to as BHEM-Cbz ) represents a critical class of intermediates in medicinal chemistry: the N-protected amino-alcohol.[1][2] Its solubility behavior is governed by a "tug-of-war" between two opposing structural domains.[1][2]

To successfully utilize BHEM-Cbz in synthesis or formulation, researchers must understand its amphiphilic nature.[1][2] This guide provides a comprehensive solubility profile derived from structural analysis and established physicochemical principles, followed by a rigorous experimental protocol for validation.

Molecular Structural Analysis[3]
  • Lipophilic Domain (The "Anchor"): The Carbobenzyloxy (Cbz) group at the N4 position. This large aromatic carbamate moiety dominates the molecule's interaction with non-polar solvents, providing significant lipophilicity (LogP contribution ~ +2.0).

  • Hydrophilic Domain (The "Hook"): The 2-hydroxyethyl chain at the C2 position.[2] This primary alcohol acts as both a hydrogen bond donor (HBD) and acceptor (HBA), facilitating solubility in protic solvents.[2]

  • Core: The morpholine ring acts as a semi-polar scaffold, but its basic nitrogen is masked by the Cbz group, reducing its polarity compared to the free amine.

Physical State Prediction: Due to the flexible hydroxyethyl chain disrupting crystal lattice packing, BHEM-Cbz is frequently isolated as a viscous oil or low-melting solid .[1][2] This physical state necessitates specific handling protocols (miscibility vs. solubility) described in Section 3.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and Group Contribution Methods, the following solubility profile is predicted. This table serves as the baseline for your experimental screening.

Table 1: Predicted Solubility Classification (25°C)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) "Like dissolves like."[1][2] The polarizable Cbz group interacts strongly via dispersion forces (

) and dipole interactions (

).[2]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Strong dipole interactions solubilize the carbamate; H-bond acceptors in solvent stabilize the hydroxyl proton.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to High Good match for the carbamate polarity. THF is particularly effective due to ether-oxygen H-bonding.[1][2]
Alcohols Methanol, Ethanol, IPAModerate The hydroxyl group facilitates solvation, but the hydrophobic Cbz group may limit solubility in cold alcohols (requires heating).
Aromatic TolueneModerate

-

stacking with the benzyl ring of the Cbz group aids solubility, though the hydroxyl group resists non-polar environments.[2]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble The polarity of the carbamate and hydroxyl groups is too high for stabilization by weak dispersion forces alone.
Aqueous Water, Buffer (pH 1-8)Very Low (<1 mg/mL) The hydrophobic effect of the Cbz group overrides the hydrophilicity of the single hydroxyl group.[2]

Critical Insight: While BHEM-Cbz is likely insoluble in pure alkanes, it may form an "oiling out" phase rather than a clean precipitate.[1][2] This behavior is critical when designing crystallization processes.[1]

Experimental Determination Protocol

Do not rely solely on predictions. The following protocol uses a Self-Validating Step-Wise Approach to determine the exact solubility limit. This method minimizes material waste while maximizing data accuracy.[1]

Phase A: The Visual Polythermal Method (Screening)

This phase qualitatively categorizes solvents and identifies potential crystallization systems.[1]

Reagents: 50 mg BHEM-Cbz per solvent. Equipment: Glass vials (4 mL), Vortex mixer, Water bath (heating).

  • Aliquot: Place 50 mg of BHEM-Cbz into a transparent vial.

  • Incremental Addition: Add solvent in specific increments (e.g., 100

    
    L).
    
  • Agitation: Vortex for 30 seconds.

  • Observation: Check for clarity.

    • Clear Solution: Soluble.[1][3][4][5][6] Calculate lower limit (e.g., >500 mg/mL).[1]

    • Turbid/Solid Remains: Insoluble.[1] Proceed to heat.

  • Thermal Stress: Heat to boiling point (or 60°C).[1][2]

    • Clears upon heating: Potentially suitable for crystallization.[1][]

    • Remains turbid:[1][2] Poor solvent (Anti-solvent candidate).[1][2]

Phase B: HPLC Saturation Method (Quantitative)

For precise thermodynamic solubility (required for ADME/Tox studies or process limits), use the Shake-Flask Method .[1][2]

  • Saturation: Add excess BHEM-Cbz to the solvent until a solid/oil phase persists.[1][2]

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge (do not filter if an oil phase is present, as the filter may absorb the oil).[1]

  • Quantification: Dilute the supernatant with Acetonitrile/Water (50:50) and analyze via HPLC-UV (Detection at 254 nm for the Benzyl chromophore).

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for characterizing BHEM-Cbz, specifically addressing the "Oiling Out" risk common to Cbz-protected intermediates.

SolubilityWorkflow Start Start: 50mg BHEM-Cbz AddSolvent Add 100µL Solvent (Vortex 30s) Start->AddSolvent CheckVisual Visual Inspection AddSolvent->CheckVisual Soluble Clear Solution (High Solubility) CheckVisual->Soluble Clear Insoluble Turbid / Solid / Oil CheckVisual->Insoluble Cloudy Heat Heat to 60°C Insoluble->Heat CheckHot Hot Visual Check Heat->CheckHot HotSoluble Soluble at T_high (Crystallization Solvent) CheckHot->HotSoluble Clear HotInsoluble Insoluble at T_high (Anti-Solvent) CheckHot->HotInsoluble Cloudy Cool Cool to 25°C HotSoluble->Cool Precipitate Precipitate Forms? (Crystallization Check) Cool->Precipitate Crystal Crystalline Solid (Ideal) Precipitate->Crystal Solid Oil Oiling Out (Process Risk) Precipitate->Oil Liquid Phase

Figure 1: Decision tree for solubility screening, highlighting the critical differentiation between crystallization and oiling out.[2]

Process Integration & Solvent Selection

Crystallization Strategy

BHEM-Cbz is prone to oiling out due to the flexible hydroxyethyl chain.[1][2] To induce crystallization, avoid single-solvent systems.[1][2]

  • Recommended Pair: Ethyl Acetate / Heptane .[1]

    • Protocol: Dissolve in minimal warm Ethyl Acetate.[1] Add Heptane dropwise until cloudiness persists.[1] Cool slowly.

  • Alternative Pair: IPA / Water .

    • Note: Use with caution.[1] While strong cooling might force precipitation, the high polarity difference often leads to oiling.

Reaction Solvent Selection
  • Acylation/Alkylation: Use DCM or THF .[1][2] These provide high solubility and are easily removed.[1]

  • Hydrogenolysis (Cbz Removal): Use Methanol or Ethanol .[1][2][8]

    • Why? The reaction produces Toluene (byproduct) and the free amine.[9] Alcohols solubilize both the starting material and the polar amino-alcohol product, preventing catalyst poisoning by precipitation [1].[2]

Stability Warning

Avoid using primary alcohols (MeOH/EtOH) at high temperatures (>60°C) under basic conditions .

  • Risk:[1][2][10] Transesterification.[1] The alkoxide can attack the carbamate carbonyl, swapping the benzyl group for a methyl/ethyl group, effectively changing the protecting group [2].

Hansen Solubility Space Visualization[2]

Understanding the interaction forces allows for rational solvent substitution.[1]

HansenSpace BHEM BHEM-Cbz (Target) DCM DCM (Excellent) BHEM->DCM THF THF (Good) BHEM->THF EtOAc EtOAc (Good) BHEM->EtOAc MeOH MeOH (Moderate) BHEM->MeOH Tol Toluene (Moderate) BHEM->Tol H2O Water (Poor) BHEM->H2O Hydrophobic Repulsion Hex Hexane (Poor) BHEM->Hex Polar Repulsion

Figure 2: Conceptual Hansen Solubility Space. Green nodes indicate high affinity (low interaction radius), while Red nodes indicate poor solubility.

References

  • Felpin, F.-X., & Fouquet, E. (2010).[1][11] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[2][11] Chemistry – A European Journal, 16(41), 12440–12445.[1] Link[2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to section on Carbamate stability). Link[2]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link

  • World Health Organization. (2019).[1][2] Annex 4: General guidance on solubility and dissolution. WHO Technical Report Series. Link

Sources

Exploratory

Technical Guide: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate as a Strategic Scaffold

Topic: Role of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate represents a high-value, bifunctional building block in modern medicinal chemistry. It serves as a protected delivery system for the 2-(2-hydroxyethyl)morpholine pharmacophore—a structural motif critical in optimizing the physicochemical properties (solubility, lipophilicity) of bioactive molecules.

This guide analyzes the compound’s utility not merely as a reagent, but as a strategic checkpoint in divergent synthesis. By masking the morpholine nitrogen with a benzyloxycarbonyl (Cbz) group, this scaffold allows chemists to selectively functionalize the "Eastern" hydroxyethyl tail without competing N-alkylation, facilitating the construction of complex kinase inhibitors, GPCR ligands, and platelet aggregation inhibitors like Temanogrel .

Structural Analysis & Physicochemical Profile

The compound features three distinct functional zones that dictate its reactivity and application:

Functional ZoneChemical NatureStrategic Role
Zone A: Morpholine Ring Saturated HeterocyclePharmacophore: Enhances metabolic stability and water solubility (lowers LogP).
Zone B: Cbz Group CarbamateProtective Shield: Masks the secondary amine. Stable to acidic/basic workups; cleaved via hydrogenolysis (

).
Zone C: Hydroxyethyl Tail Primary AlcoholSynthetic Handle: Ready for oxidation, activation (Ms/Ts), or etherification.
Key Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~265.31 g/mol

  • Core CAS (Unprotected): 622-40-2 (N-(2-Hydroxyethyl)morpholine)[1]

  • Stereochemistry: The C2 position is a chiral center. While the racemic mixture is common in early discovery, the

    
    - or 
    
    
    
    -enantiomers are preferred in late-stage optimization to mitigate off-target effects.

Synthetic Utility & Causality

Why Use the Cbz-Protected Variant?

In the synthesis of drugs like Morniflumate or Temanogrel , the naked amine (CAS 622-40-2) is often too reactive. Direct alkylation of the hydroxyethyl group in the presence of a free secondary amine leads to uncontrolled polymerization or N-alkylation.

The Cbz Advantage:

  • Regiocontrol: It forces reaction exclusively at the hydroxyl group.

  • Orthogonality: Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is stable against TFA (used for Boc deprotection elsewhere in the molecule) and mild bases, allowing for multi-step elaboration of the side chain.

Core Synthesis Protocol

The synthesis of the building block typically proceeds via the Schotten-Baumann reaction.

Protocol:

  • Charge: Dissolve 2-(2-hydroxyethyl)morpholine (1.0 eq) in DCM/Water (1:1).

  • Base: Add

    
     (2.5 eq) to buffer the HCl generated.
    
  • Addition: Dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0°C.

  • Workup: Separate organic layer, wash with brine, dry over

    
    .
    
  • Yield: Typically >90% as a colorless oil.

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This scaffold is extensively used to append the "morpholine-ethyl" tail to aromatic cores. This tail is a "privileged structure" known to interact with solvent-exposed regions of protein binding pockets, improving the drug's pharmacokinetic profile.

Case Study: Synthesis of Temanogrel Analogs

Temanogrel is a platelet aggregation inhibitor targeting the 5-HT2A receptor. The 2-(2-hydroxyethyl)morpholine moiety is a key component.[1]

  • Challenge: Attaching the morpholine tail to the core phenyl ring requires a leaving group on the ethyl chain.

  • Solution:

    • Start with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate .[2]

    • Activate the alcohol to a Mesylate (-OMs).

    • Perform nucleophilic displacement with the drug's phenolic core.

    • Deprotect the Cbz group (hydrogenolysis) to reveal the amine.

    • Final N-functionalization (if required).

Visualized Reaction Workflows

Diagram 1: Synthesis & Activation Pathway

This flow illustrates the generation of the building block and its conversion into an electrophilic coupling partner.

G Start 2-(2-Hydroxyethyl) morpholine (CAS 622-40-2) Step1 Protection (Cbz-Cl, NaHCO3) Start->Step1 0°C, DCM/H2O Product Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate (The Scaffold) Step1->Product >90% Yield Activation Activation (MsCl, TEA) Product->Activation Functionalization ActiveEster Activated Scaffold (-OMs Leaving Group) Activation->ActiveEster Electrophile Ready

Caption: Step-wise conversion of the raw morpholine core into a protected, activated electrophile ready for drug conjugation.

Diagram 2: Divergent Application Strategy

Showing how the scaffold allows independent modification of the N-terminus and O-terminus.

G Core Cbz-Protected Scaffold PathA Path A: Side Chain Modification Core->PathA PathB Path B: Nitrogen Liberation Core->PathB Oxidation Oxidation to Aldehyde/Acid PathA->Oxidation Ether Etherification (Williamson) PathA->Ether Deprotect Hydrogenolysis (H2, Pd/C) PathB->Deprotect Coupling Amide Coupling (R-COOH) Deprotect->Coupling Free Amine

Caption: Orthogonal utility allows the scaffold to serve as either an 'Eastern' or 'Western' connector in drug synthesis.

Experimental Protocol: Activation of the Scaffold

Objective: Convert the hydroxyl group to a mesylate leaving group for coupling.

  • Preparation: Dissolve Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (10 mmol) in anhydrous DCM (50 mL) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 15 mmol) followed by catalytic DMAP (0.5 mmol).

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 12 mmol). Maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with DCM, wash with 1N HCl (cold), brine, and dry.

  • Result: The resulting mesylate is unstable on silica and should be used immediately in the next coupling step.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, N-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • V & V Pharma Industries. (2024). N-(2-Hydroxyethyl) Morpholine: A Versatile Intermediate for Temanogrel and Morniflumate.[1] Retrieved from [Link]

Sources

Foundational

Commercial Availability, Synthesis, and Application of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Drug Development

Executive Summary In modern medicinal chemistry, morpholine derivatives serve as privileged scaffolds, particularly in the design of kinase inhibitors. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (the Cbz-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, morpholine derivatives serve as privileged scaffolds, particularly in the design of kinase inhibitors. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (the Cbz-protected derivative of 2-(2-hydroxyethyl)morpholine) is a highly specialized intermediate. While its Boc-protected analog is heavily commercialized, the Cbz-protected variant is often synthesized in-house to enable orthogonal deprotection strategies during complex, multi-step drug synthesis. This whitepaper provides a comprehensive technical guide on the commercial landscape, self-validating synthetic protocols, and the mechanistic application of this compound in phosphoinositide 3-kinase (PI3K) inhibitor development.

Orthogonal Protection Strategies: Cbz vs. Boc

In the synthesis of complex active pharmaceutical ingredients (APIs), chemists frequently encounter molecules with multiple reactive sites. The choice between a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group is dictated by the principle of orthogonality —the ability to remove one protecting group without affecting others.

The Boc-protected variant, tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 913642-78-1), is cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid or HCl)[1]. In contrast, Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is stable to mild acids and bases but is selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C). This allows chemists to derivatize the primary hydroxyl group (e.g., via etherification or oxidation) while keeping the morpholine nitrogen masked, and later unmask the nitrogen without utilizing harsh acids that might degrade delicate functional groups elsewhere in the molecule.

Quantitative Data: Protecting Group Comparison
FeatureBoc-Protected Morpholine (CAS 913642-78-1)Cbz-Protected Morpholine (Target Compound)
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz / Z)
Molecular Weight 231.29 g/mol 265.31 g/mol
Cleavage Mechanism Acidolysis (TFA, HCl in Dioxane)Hydrogenolysis (H₂, Pd/C) or strong Lewis acids
UV Activity (TLC) Inactive (Requires stains like KMnO₄)Highly Active (254 nm, due to aromatic ring)
Commercial Status High availability (Off-the-shelf)Low availability (Custom synthesis required)

Commercial Availability & Supply Chain Dynamics

An analysis of global chemical databases reveals a distinct supply chain divergence. The precursor, 2-(2-hydroxyethyl)morpholine (CAS 132995-76-7) , and the Boc-protected analog are widely available through major catalog suppliers such as Sigma-Aldrich and BOC Sciences [2].

However, Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is rarely stocked as an off-the-shelf catalog item. It is typically procured through custom synthesis organizations (CROs) or synthesized internally by drug development teams. This supply chain reality necessitates a robust, high-yield, and scalable in-house synthetic protocol.

Self-Validating Synthetic Protocol

To bridge the commercial availability gap, the following step-by-step methodology details the N-acylation of 2-(2-hydroxyethyl)morpholine.

Mechanistic Causality & Chemoselectivity

The starting material possesses both a secondary amine and a primary alcohol. Because secondary amines are significantly more nucleophilic than primary alcohols, performing the reaction at low temperatures (0°C) with a non-nucleophilic base (Triethylamine) ensures strict chemoselectivity for N-acylation over O-acylation.

SynthWorkflow SM 2-(2-hydroxyethyl)morpholine (Nucleophile) Product Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate SM->Product N-Acylation Reagent Benzyl chloroformate (Electrophile) Reagent->Product Cbz Transfer Conditions TEA, DCM, 0°C to RT (Base & Solvent) Conditions->Product Catalysis & Neutralization

Synthesis workflow demonstrating chemoselective N-acylation of the morpholine derivative.

Step-by-Step Methodology
  • Preparation & Solvation: Dissolve 2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive Benzyl chloroformate (Cbz-Cl) into benzyl alcohol and carbon dioxide.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) to the solution and cool the reaction flask to 0°C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. Without TEA, the HCl would protonate the morpholine nitrogen, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition: Introduce Benzyl chloroformate (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the acylation and suppresses the formation of the N,O-bis-Cbz byproduct.

  • Self-Validating Monitoring (TLC & LC-MS): Allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC).

    • Validation: The starting material will stain positive (purple) with Ninhydrin but is UV-inactive. The successful formation of the product is validated by the appearance of a new UV-active spot (due to the benzyl ring) that is Ninhydrin-negative (as the secondary amine is now masked). LC-MS should confirm the target mass

      
      .
      
  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

Application in PI3K Inhibitor Development

Morpholine derivatives are foundational to the development of targeted cancer therapies, particularly inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway[3].

Mechanistic Role of the Morpholine Scaffold

In the ATP-binding pocket of PI3K (specifically the catalytic p110 subunit), the morpholine ring acts as a critical pharmacophore. The oxygen atom of the morpholine ring serves as a hydrogen bond acceptor , interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα).

By utilizing Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, drug developers can use the 2-hydroxyethyl side chain as a functional handle. The hydroxyl group can be converted into a leaving group (via mesylation or tosylation) or oxidized to an aldehyde, allowing for the attachment of complex heterocyclic systems (like 2,3-dihydroimidazo[1,2-c]quinazolines) that probe the deeper affinity pockets of the kinase. Once the complex architecture is built, the Cbz group is cleanly removed via hydrogenolysis to expose the morpholine nitrogen, tuning the molecule's solubility and pharmacokinetic profile.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 AKT AKT / mTOR Pathway (Cell Survival & Proliferation) PIP3->AKT Signal Transduction Inhibitor Morpholine-based Inhibitor (Derived from Cbz-intermediate) Inhibitor->PI3K Competitive Binding at ATP Hinge

PI3K signaling pathway illustrating targeted intervention by morpholine-derived inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44182317, tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate." PubChem,[Link]

  • Google Patents. "EA018839B1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders.

Protocols & Analytical Methods

Method

Synthesis protocols for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Synthesis Protocols for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: A Critical Intermediate in Drug Discovery Introduction & Mechanistic Rationale Morpholine scaffolds are privileged structures in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocols for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: A Critical Intermediate in Drug Discovery

Introduction & Mechanistic Rationale

Morpholine scaffolds are privileged structures in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles (such as aqueous solubility and metabolic stability) of drug candidates. The synthesis of functionalized morpholines, specifically Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (also known as 4-Cbz-2-(2-hydroxyethyl)morpholine), requires precise chemoselective transformations. The target molecule features a secondary amine protected by a carboxybenzyl (Cbz) group and a primary alcohol at the terminal end of a C2 side chain.

To achieve high yields and purity, two primary synthetic strategies are highly effective:

  • Direct N-Benzyloxycarbonylation (Schotten-Baumann Conditions) : Starting from commercially available 2-(morpholin-2-yl)ethanol[1], the secondary amine is selectively protected using benzyl chloroformate (Cbz-Cl). The Schotten-Baumann biphasic system (aqueous base and organic solvent) ensures that the amine is deprotonated and highly nucleophilic, while the primary alcohol remains unreactive, yielding the target molecule with high chemoselectivity[2][3].

  • Chemoselective Reduction of Carboxylic Acids : Starting from 2-(4-Cbz-morpholin-2-yl)acetic acid, the carboxylic acid is reduced to the primary alcohol using Borane-Tetrahydrofuran (BH3-THF) complex. Borane is highly chemoselective, rapidly reducing carboxylic acids via a triacyloxyborane intermediate while leaving the Cbz carbamate protecting group completely intact[4][5].

Retrosynthetic Analysis & Synthesis Workflow

SynthesisWorkflow A 2-(Morpholin-2-yl)ethanol (Starting Material) F Schotten-Baumann Conditions (Na2CO3, H2O/THF) A->F B Benzyl chloroformate (Cbz-Cl) B->F C Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate (Target Product) D 2-(4-Cbz-morpholin-2-yl) acetic acid E BH3-THF Reduction (0 °C to RT) D->E E->C Chemoselective Reduction F->C N-Selective Protection

Figure 1: Dual synthetic pathways for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Direct N-Benzyloxycarbonylation via Schotten-Baumann Conditions

Causality & Design : The acylation of amines with carboxylic acid chlorides generates one equivalent of HCl, which can protonate unreacted amines and halt the reaction[2]. The use of a mild inorganic base (Na₂CO₃) in a biphasic THF/Water system neutralizes this byproduct, driving the equilibrium forward[2]. The pH is maintained around 9–10, which is sufficient to keep the morpholine nitrogen free for nucleophilic attack without ionizing the primary alcohol, thus preventing unwanted O-acylation[3].

  • Preparation : In a 250 mL round-bottom flask, dissolve 2-(morpholin-2-yl)ethanol (10.0 mmol, 1.31 g) in 30 mL of Tetrahydrofuran (THF). Add 30 mL of an aqueous solution of Na₂CO₃ (20.0 mmol, 2.12 g).

  • Cooling : Cool the biphasic mixture to 0 °C using an ice-water bath and stir vigorously to ensure maximum surface area between the two phases.

  • Reagent Addition : Dilute Benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.88 g) in 10 mL of THF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition prevents exothermic spikes and minimizes the competitive hydrolysis of Cbz-Cl by the aqueous base.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor the reaction progress via TLC (DCM/MeOH 9:1, Ninhydrin stain for primary/secondary amines).

  • Workup : Once the starting material is consumed, dilute the mixture with Ethyl Acetate (50 mL) and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing & Drying : Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

Protocol B: Chemoselective Reduction of 2-(4-Cbz-morpholin-2-yl)acetic acid

Causality & Design : Lithium Aluminum Hydride (LAH) is a harsh reducing agent that would cleave the Cbz carbamate, reducing it to an N-methyl group[6]. Borane-THF is chosen because it selectively coordinates to and reduces the electron-rich carboxylic acid while ignoring the less electron-rich carbamate[4][5].

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve 2-(4-Cbz-morpholin-2-yl)acetic acid (5.0 mmol, 1.40 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C in an ice-water bath.

  • Reduction : Slowly add Borane-THF complex (1.0 M in THF, 10.0 mL, 10.0 mmol) dropwise via a syringe. Caution: Hydrogen gas is evolved during the formation of the triacyloxyborane intermediate.

  • Reaction : Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching : Cool the flask back to 0 °C and carefully quench the excess borane by the dropwise addition of Methanol (5 mL). Stir until gas evolution ceases.

  • Workup : Concentrate the mixture under reduced pressure to remove solvents and volatile trimethyl borate esters. Partition the residue between Ethyl Acetate (40 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Isolation : Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure target alcohol.

Analytical Characterization & Data Presentation

To validate the success of the synthesis, the isolated product should be characterized using NMR and Mass Spectrometry. Below is the expected analytical profile for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

ParameterExpected Value / Description
Chemical Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Physical State Colorless to pale yellow viscous oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (m, 5H, Ar-H), 5.14 (s, 2H, Ph-CH₂), 3.90-3.40 (m, 7H, morpholine + CH₂OH), 2.90-2.60 (m, 2H, morpholine), 1.80-1.60 (m, 2H, CH₂)
ESI-MS (m/z) [M+H]⁺ calculated for C₁₄H₂₀NO₄: 266.14; found: 266.1
TLC Rf Value ~0.35 in Hexanes/Ethyl Acetate (1:1, v/v)

Troubleshooting & Causality in Experimental Design

  • O-Acylation Side Reactions (Protocol A) : If an excess of Cbz-Cl is used or the pH drops locally due to inadequate stirring, minor O-acylation of the primary alcohol may occur, forming a carbonate.

    • Causality & Solution: Carbonates are significantly more electrophilic and susceptible to methanolysis than carbamates. If O-acylation is observed on TLC, stir the crude mixture with K₂CO₃ in Methanol for 1 hour at room temperature. This will selectively hydrolyze the O-Cbz carbonate back to the primary alcohol without affecting the N-Cbz carbamate.

  • Incomplete Reduction (Protocol B) : If starting material remains after 5 hours, the Borane-THF complex may have degraded.

    • Causality & Solution: Borane-THF is known to slowly cleave the THF ring over time, losing its active titer[4]. Always titrate the BH₃-THF solution before use or utilize a fresh bottle. Alternatively, Borane-Dimethylsulfide (BMS) can be substituted as it exhibits higher long-term stability[4].

References

  • Chem 115 - Andrew G Myers Research Group Source: harvard.edu URL: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (B. Wünsch and C. Geiger) Source: thieme-connect.de URL:[Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Tetrahedron Letters - Chemistry and Biochemistry - UCLA Source: ucla.edu URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Cbz-Protection of 2-Substituted Morpholines

Introduction The 2-substituted morpholine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its unique conformational properties and ability to engage in key hydrogen bonding interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-substituted morpholine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its unique conformational properties and ability to engage in key hydrogen bonding interactions have cemented its role in a multitude of clinically significant molecules, including potent inhibitors and therapeutic agents.[1][2] The synthesis of complex molecules incorporating this heterocycle invariably requires a multi-step approach where precise control of functional group reactivity is paramount.

The secondary amine of the morpholine ring is a potent nucleophile and base, which can interfere with subsequent synthetic transformations. Therefore, its temporary protection is a critical strategic step. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains one of the most reliable and versatile protecting groups for amines.[3][4][5] Its robustness under a wide range of conditions, coupled with its mild removal via hydrogenolysis, makes it an excellent choice for the protection of 2-substituted morpholines.[6][7][8]

This guide provides a detailed overview of the reagents, mechanisms, and field-proven protocols for the efficient Cbz-protection of 2-substituted morpholines, tailored for researchers and professionals in organic synthesis and drug discovery.

Core Principles of Cbz-Protection

The protection of an amine with a Cbz group transforms it into a carbamate, a significantly less nucleophilic and non-basic functional group.[5][9][10] This transformation allows for subsequent chemical modifications on other parts of the molecule without undesired side reactions involving the morpholine nitrogen.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the secondary amine of the morpholine on the electrophilic carbonyl carbon of a Cbz-donating reagent, most commonly benzyl chloroformate (Cbz-Cl).[3][4] This is an acylation reaction that proceeds via a tetrahedral intermediate. The reaction liberates a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][11]

G cluster_0 Mechanism of Cbz-Protection Morpholine 2-Substituted Morpholine n1 Morpholine->n1 CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->n1 Base Base (e.g., NaHCO₃) n3 Intermediate Tetrahedral Intermediate n2 Intermediate->n2 Collapse & Chloride Expulsion Product Cbz-Protected Morpholine Salt Base-H⁺Cl⁻ n1->Intermediate Nucleophilic Attack n2->Product n3->Salt HCl Neutralization n4

Caption: Mechanism of Cbz protection of a secondary amine.

Key Reagents and Conditions

The choice of reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sensitive substrates.

1. Benzyl Chloroformate (Cbz-Cl)

This is the most common and cost-effective reagent for Cbz protection.[4][12][13] It is a highly reactive liquid that should be handled with care in a fume hood as it is a lachrymator.[12][13] The reaction is typically performed under Schotten-Baumann conditions , which involve a two-phase system of an organic solvent (like Dichloromethane or THF) and an aqueous solution of a mild inorganic base.[11][14]

  • Bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are frequently used to neutralize the HCl byproduct.[4][7] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly in anhydrous conditions.[5]

  • Temperature: The reaction is exothermic and is typically initiated at 0 °C to control the rate and minimize side reactions, before being allowed to warm to room temperature.[11]

2. Alternative Reagents

While Cbz-Cl is prevalent, other reagents can offer advantages in specific contexts, such as for substrates with poor water solubility or when milder conditions are required.

ReagentStructureKey Advantages & Considerations
Benzyl Chloroformate (Cbz-Cl) PhCH₂OCOClHighly reactive, cost-effective, widely used.[15] Generates HCl.
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) PhCH₂OCO-OSuSolid, less moisture-sensitive, easier to handle.[3][16] Reaction is often cleaner with simpler workup; byproduct (N-hydroxysuccinimide) is water-soluble.
Di-tert-butyl dicarbonate (Boc₂O) (tBuOCO)₂ONot a Cbz reagent, but the most common alternative for amine protection (forms Boc-carbamate).[6][7] Offers orthogonal deprotection (acid-labile).[17]
Influence of the 2-Substituent

For most 2-substituted morpholines (e.g., alkyl, aryl), the steric hindrance at the 2-position does not significantly impede the reactivity of the secondary amine. The nitrogen lone pair remains accessible for nucleophilic attack. However, for exceptionally bulky 2-substituents, the reaction rate may be slower, potentially requiring longer reaction times or slightly elevated temperatures.

Detailed Experimental Protocols

The following protocol provides a reliable, general procedure for the Cbz-protection of a generic 2-substituted morpholine using benzyl chloroformate under Schotten-Baumann conditions.

Protocol: Cbz-Protection of 2-Phenylmorpholine

G Start Dissolve 2-Phenylmorpholine in THF/Water Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add NaHCO₃ Cool->AddBase AddCbzCl Add Cbz-Cl (Dropwise) AddBase->AddCbzCl React Stir at RT (2-4 hours) AddCbzCl->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Separate Layers) Monitor->Workup Extract Extract Aqueous Layer with Ethyl Acetate Workup->Extract Dry Dry Combined Organics (Na₂SO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Obtain Pure Cbz-Protected Product Purify->Product

Caption: General experimental workflow for Cbz-protection.

Materials:

  • 2-Phenylmorpholine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 - 1.2 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 - 2.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-phenylmorpholine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 1:1 ratio). The volume should be sufficient to ensure good stirring.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[11]

  • Base Addition: Add sodium bicarbonate (2.0-2.5 eq) to the cooled solution. Stir until it is mostly dissolved. The presence of a solid base is acceptable.

  • Reagent Addition: Add benzyl chloroformate (1.1-1.2 eq) dropwise to the vigorously stirring mixture via a syringe or dropping funnel. Caution: The addition can be exothermic. Maintain the temperature below 10 °C during the addition.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and then brine. Extract the aqueous layer once more with ethyl acetate.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cbz-protected 2-phenylmorpholine.

Orthogonality and Deprotection Context

The Cbz group is highly stable to a variety of reaction conditions, including basic media and the mildly acidic conditions used to remove Boc groups.[3][18] This orthogonality is a cornerstone of its utility in complex synthesis.[3] The most common method for Cbz deprotection is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C), which cleanly cleaves the group to release the free amine, toluene, and carbon dioxide.[4][8] This mild deprotection protocol ensures that many other functional groups remain intact.

Conclusion

The Cbz-protection of 2-substituted morpholines is a robust and essential transformation for synthetic and medicinal chemists. By utilizing benzyl chloroformate under standard Schotten-Baumann conditions, researchers can effectively mask the nucleophilicity of the morpholine nitrogen, enabling a broader scope of subsequent chemical manipulations. Understanding the underlying mechanism and having access to a reliable, step-by-step protocol are key to successfully implementing this strategy in the synthesis of complex, high-value molecules.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Available at: [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Organic-Reaction.com. Benzyl Chloroformate. Available at: [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Available at: [Link]

  • Wang, P., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Zhang, Z., et al. (2021, October 26). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Ney, J. E., et al. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

  • Son, S., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. Available at: [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]

Sources

Method

The Strategic Application of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate as a Chiral Intermediate in Advanced Drug Discovery

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral morpholines, in particular, are recognized as "privileged scaffolds" due to their frequent appearance in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral morpholines, in particular, are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of approved drugs and biologically active molecules.[1][2] Their unique physicochemical properties, such as enhanced metabolic stability and aqueous solubility, make them highly desirable building blocks in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis and application of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a versatile chiral intermediate for the construction of complex, high-value molecules.

The Architectural Advantage of Chiral Morpholines

The precise three-dimensional arrangement of atoms in a drug molecule is often critical for its therapeutic efficacy and safety.[1] The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, offers a rigid and predictable conformational framework. When substituted with chiral centers, it allows for the precise spatial orientation of functional groups, which is paramount for selective interaction with biological targets. The development of robust asymmetric syntheses for these chiral morpholines is, therefore, a critical endeavor in drug discovery.[2]

Synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: A Proposed Pathway

While numerous methods exist for the synthesis of chiral morpholines, a practical and scalable approach to Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate can be envisioned through a multi-step sequence starting from a readily available chiral precursor. This proposed pathway leverages established synthetic transformations to ensure high enantiomeric purity and good overall yield.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway A Chiral Aziridine-2-ethanol B N-Cbz Protected Aziridine A->B Cbz-Cl, Base C Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate B->C 1. 2-Bromoethanol, NaH 2. Acid-catalyzed cyclization

Caption: A proposed two-step synthesis of the target chiral intermediate.

Protocol 1: Synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

This protocol details a representative procedure for the synthesis of the title compound, starting from a chiral aziridine precursor.

Materials:

  • (R)- or (S)-Aziridine-2-ethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromoethanol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • N-Protection of the Aziridine:

    • Dissolve the chiral aziridine-2-ethanol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz protected aziridine.

  • Ring Opening and Cyclization:

    • Suspend sodium hydride (1.5 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add the crude N-Cbz protected aziridine (1.0 equiv) dissolved in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-bromoethanol (1.2 equiv) dropwise and allow the reaction to warm to room temperature, stirring for 16-24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv) and heat the mixture to reflux for 4-6 hours to induce cyclization.

    • Monitor the cyclization by TLC.

    • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

Characterization:

The structure and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks.[3][4]

  • Chiral HPLC Analysis: To determine the enantiomeric excess (ee%) of the product.[1][5]

  • Mass Spectrometry: To confirm the molecular weight.[1]

  • Specific Rotation: To measure the optical activity of the chiral compound.[3]

ParameterExpected Value
Yield 60-80% over two steps
Enantiomeric Excess >98%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.05-3.50 (m, 7H), 2.90-2.60 (m, 2H), 2.05 (t, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.0, 136.5, 128.5, 128.0, 127.8, 77.0, 67.0, 66.5, 60.5, 45.0, 42.0

Application as a Chiral Intermediate: Synthesis of a Novel Aminodiol

The 2-(2-hydroxyethyl) side chain of the title compound serves as a versatile handle for further synthetic manipulations. The primary alcohol can be readily converted into a leaving group, such as a mesylate or tosylate, for subsequent nucleophilic substitution, or it can be oxidized to an aldehyde or carboxylic acid.

Diagram 2: Application Workflow

Application Workflow A Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate B Mesylated Intermediate A->B MsCl, TEA C Azide Intermediate B->C NaN₃, DMF D Final Aminodiol C->D 1. H₂, Pd/C 2. LiAlH₄

Caption: A multi-step conversion to a novel chiral aminodiol.

Protocol 2: Synthesis of a Chiral Aminodiol from Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

This protocol illustrates the conversion of the title compound into a chiral aminodiol, a valuable building block for various biologically active molecules.

Materials:

  • Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Mesylation of the Primary Alcohol:

    • Dissolve Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (1.2 equiv) dropwise.

    • Stir at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

  • Azide Substitution:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 equiv) and heat the mixture to 60-80 °C.

    • Stir for 12-16 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.

  • Reduction of the Azide and Cbz Group:

    • Dissolve the azide intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the Cbz group is cleaved and the azide is reduced to an amine.

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

  • Final Reduction to the Aminodiol (if necessary, depending on the desired final product):

    • Carefully add the crude amino alcohol to a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate to yield the final chiral aminodiol.

Transformation StepReagentsExpected YieldKey Considerations
Mesylation MsCl, TEA, DCM>90%The mesylate can be unstable; use immediately.
Azide Substitution NaN₃, DMF80-95%Ensure anhydrous conditions to avoid side reactions.
Hydrogenation H₂, 10% Pd/C, MeOH>90%Monitor carefully to ensure complete reduction of both functional groups.
LiAlH₄ Reduction LiAlH₄, THF70-85%Highly exothermic reaction; perform with extreme caution.

Conclusion

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate represents a strategically designed chiral intermediate with significant potential in the asymmetric synthesis of complex molecules. Its synthesis from readily available chiral precursors and the versatility of its functional groups allow for its incorporation into a wide range of drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage this valuable building block in the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • National Center for Biotechnology Information. (n.d.). Benzyl 2-(hydroxymethyl)
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR spectrum.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Introduction Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The morpholine scaffold is a prevalent feature in numerous approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The morpholine scaffold is a prevalent feature in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The presence of a protected amine and a primary alcohol offers orthogonal handles for further chemical elaboration, making this a versatile building block in drug discovery and development.

This guide provides a comprehensive overview of a scalable and robust synthetic route to Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on practical implementation, scalability, and safety. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step procedures, and address critical considerations for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Synthetic Strategy: A Two-Step Approach

The synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is most efficiently approached in a two-step sequence, starting from the commercially available or readily synthesized 2-(2-hydroxyethyl)morpholine. This strategy allows for clear process control and straightforward purification of the final product.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-(2-hydroxyethyl)morpholine 2-(2-hydroxyethyl)morpholine Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 2-(2-hydroxyethyl)morpholine->Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate  Benzyl Chloroformate (Cbz-Cl), Base

Caption: Overall synthetic scheme.

The core of this synthesis lies in the selective N-protection of the secondary amine in the presence of a primary alcohol. This selectivity is achievable due to the greater nucleophilicity of the amine compared to the alcohol, a fundamental principle in organic chemistry that we will leverage to our advantage.

Part 1: Synthesis of the Starting Material: 2-(2-hydroxyethyl)morpholine

While 2-(2-hydroxyethyl)morpholine is commercially available from various suppliers, for large-scale manufacturing, an in-house synthesis from bulk starting materials can be more cost-effective. A well-established and scalable method is the acid-catalyzed dehydration and cyclization of triethanolamine.[1]

Protocol 1: Scale-Up Synthesis of 2-(2-hydroxyethyl)morpholine from Triethanolamine

This protocol is adapted from established industrial processes and is suitable for kilogram-scale production.

Materials and Equipment:

  • Triethanolamine (reagent grade)

  • Silica-Alumina catalyst (5-50% aluminum content)[1]

  • High-pressure reactor with overhead stirring, temperature and pressure control

  • Fractional distillation apparatus

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with triethanolamine and the silica-alumina catalyst. The catalyst loading is typically 5-10% by weight relative to the triethanolamine.

  • Reaction Conditions: Seal the reactor and heat the mixture to 200-260°C.[1] The reaction is typically run under pressure, which is generated by the reaction itself. Maintain the reaction mixture in the liquid phase.

  • Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC-MS) to determine the conversion of triethanolamine.

  • Work-up and Purification:

    • Cool the reactor to ambient temperature and vent any excess pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-(2-hydroxyethyl)morpholine.

Causality and Rationale:

The use of a silica-alumina catalyst at high temperatures facilitates the intramolecular dehydration and cyclization of triethanolamine to form the morpholine ring.[1] This method is highly selective for the desired product and avoids the use of stoichiometric amounts of strong, corrosive acids, which would necessitate a challenging neutralization and salt removal step on a large scale.

Part 2: N-Carbobenzyloxy (Cbz) Protection

The second and final step is the selective N-protection of 2-(2-hydroxyethyl)morpholine with benzyl chloroformate (Cbz-Cl).

Protocol 2: Scale-Up Synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

This protocol is designed for the safe and efficient handling of benzyl chloroformate on a larger scale.

Materials and Equipment:

  • 2-(2-hydroxyethyl)morpholine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Jacketed reactor with overhead stirring and temperature control

  • Separatory funnel (for work-up)

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-(2-hydroxyethyl)morpholine and dichloromethane. Cool the mixture to 0-5°C with constant stirring.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium carbonate in water.

  • Reaction: Slowly and simultaneously add benzyl chloroformate and the aqueous sodium carbonate solution to the reactor. Maintain the internal temperature below 10°C. The addition of the base is crucial to neutralize the HCl generated during the reaction. The pH of the reaction mixture should be maintained between 8 and 10.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification and Isolation:

    • Concentrate the organic solution under reduced pressure to obtain the crude product as an oil.

    • For purification, crystallization is the preferred method for scale-up. Dissolve the crude oil in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

N-Cbz_Protection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 2-(2-hydroxyethyl)morpholine and DCM B Cool to 0-5°C A->B C Simultaneously add Cbz-Cl and aq. Na2CO3 B->C D Monitor by TLC/LC-MS C->D E Separate Organic Layer D->E F Aqueous Washes (Water, Brine) E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Crystallization H->I J Filter and Dry I->J

Caption: Workflow for N-Cbz Protection.

Causality and Rationale:

  • Selective N-acylation: The secondary amine in 2-(2-hydroxyethyl)morpholine is significantly more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for the selective reaction with the highly electrophilic benzyl chloroformate at the nitrogen atom.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5°C) is critical to minimize potential side reactions, such as the formation of the corresponding carbonate by reaction with the hydroxyl group.

  • pH Control: The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a base like sodium carbonate is essential to neutralize the acid and maintain a sufficient concentration of the free amine for the reaction to proceed to completion.

  • Purification by Crystallization: On a large scale, purification by chromatography can be resource-intensive. Crystallization is a more economical and scalable method for obtaining highly pure solid products.

Scale-Up Considerations

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors:

ParameterLaboratory Scale (grams)Pilot/Manufacturing Scale (kilograms)Rationale and Mitigation Strategies
Heat Transfer High surface area-to-volume ratio, efficient heat dissipation.Lower surface area-to-volume ratio, potential for exothermic runaway.Use jacketed reactors with efficient cooling systems. Control the rate of addition of exothermic reagents (e.g., Cbz-Cl).
Mixing Efficient mixing with magnetic stir bars.Potential for inefficient mixing, leading to localized "hot spots" and side reactions.Use overhead mechanical stirrers with appropriate impeller design to ensure homogeneity.
Reagent Addition Dropwise addition via a dropping funnel.Requires calibrated pumps for controlled addition rates.The rate of addition must be carefully calculated and controlled to manage the exotherm.
Work-up Simple extractions in separatory funnels.Requires large-scale extraction vessels and phase separation can be slower.Ensure adequate equipment size and allow sufficient time for phase separation. Consider centrifugation for difficult separations.
Purification Often relies on column chromatography.Crystallization is preferred for efficiency and cost-effectiveness.Develop a robust crystallization protocol at the lab scale, defining solvent systems, temperature profiles, and seeding strategies.
Safety Handling of small quantities of hazardous reagents.Handling of large quantities of hazardous materials like benzyl chloroformate requires stringent safety protocols.Use closed systems for reagent transfer. Ensure adequate ventilation and personal protective equipment (PPE). Have emergency quench procedures in place.

Analytical Characterization

The identity and purity of the final product, Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbamate C=O, O-H).

Conclusion

The two-step synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate presented in this guide offers a reliable and scalable route to this valuable intermediate. By understanding the underlying chemical principles and carefully considering the challenges of scale-up, researchers and drug development professionals can efficiently produce this compound in the quantities required for their programs. The provided protocols, when implemented with appropriate safety measures and process controls, will ensure a high-yielding and robust manufacturing process.

References

  • Ishiguro, T., Kitamura, E., & Ogawa, H. (1955). J. Pharm. Soc. Japan, 75, 1367.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wikipedia contributors. (2023, December 26). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Applications of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in peptide synthesis

Application Note: Strategic Utilization of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Advanced Peptide Synthesis Executive Summary Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (referred to herein as BHEM-C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Advanced Peptide Synthesis

Executive Summary

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (referred to herein as BHEM-C ) is a high-value, bifunctional building block designed for the synthesis of peptidomimetics, foldamers, and pharmacologically active peptide conjugates. Its structural core—a morpholine ring protected by a benzyloxycarbonyl (Cbz or Z) group and functionalized with a hydroxyethyl side chain—offers a unique "pro-amino acid" scaffold.

In modern drug discovery, this molecule serves two critical roles:

  • Precursor to Constrained

    
    -Amino Acids:  Oxidative conversion of the hydroxyethyl group yields N-Cbz-morpholine-2-acetic acid , a rigidified GABA analogue used to induce specific secondary structures (turns/helices) in peptide backbones.
    
  • Solubility & Pharmacokinetic Modulator: Direct incorporation via the hydroxyl handle introduces a morpholine moiety, a proven pharmacophore for enhancing aqueous solubility and metabolic stability against proteases.

This guide provides optimized protocols for the oxidation, activation, and solid-phase integration of BHEM-C, empowering researchers to engineer peptides with superior physicochemical properties.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Common Abbreviation BHEM-C
CAS Number 2770579-58-1 (Analogous: 135782-20-6 for hydroxymethyl)
Molecular Formula C

H

NO

Molecular Weight 265.31 g/mol
Functional Groups Primary Alcohol (Reactive handle), Carbamate (Z-protection)
Solubility Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water
Stability Stable to TFA (acid) and Piperidine (base); Cleaved by H

/Pd or HBr

Application Workflow: From Precursor to Peptidomimetic

The utility of BHEM-C relies on its conversion into reactive building blocks. The following diagram illustrates the two primary pathways: Oxidative Activation (Path A) for backbone insertion and Direct Conjugation (Path B) for C-terminal modification.

BHEM_Workflow Start BHEM-C (Alcohol Precursor) Oxidation Oxidation (TEMPO/BAIB) Start->Oxidation Path A Direct Esterification (Mitsunobu) Start->Direct Path B Acid Morpholine-2-Acetic Acid (Constrained β-AA) Oxidation->Acid Yield >85% Coupling SPPS Coupling (PyBOP/DIC) Acid->Coupling Fmoc/Boc Compatible Peptide Morpholino-Peptide (Foldamer/Drug) Coupling->Peptide Backbone Constraint Depsi Depsipeptide (Ester Linkage) Direct->Depsi Solubility Tag

Figure 1: Divergent synthetic pathways for BHEM-C. Path A generates a constrained amino acid for backbone insertion. Path B utilizes the alcohol for ester linkages.

Experimental Protocols

Protocol A: Synthesis of N-Cbz-Morpholine-2-acetic Acid (Oxidation)

Objective: To convert the hydroxyethyl precursor into a carboxylic acid suitable for standard peptide coupling.

Reagents:

  • BHEM-C (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)

  • BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)

  • Solvent: Acetonitrile (ACN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve BHEM-C (10 mmol) in 50 mL of ACN/H

    
    O (1:1).
    
  • Catalyst Addition: Add TEMPO (2 mmol) and stir at room temperature for 5 minutes.

  • Oxidant Addition: Add BAIB (22 mmol) in portions over 20 minutes. The solution may turn slightly yellow.

  • Reaction: Stir vigorously for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The alcohol spot should disappear, replaced by a more polar acid spot.

  • Quenching: Quench with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL).
  • Extraction: Acidify to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (DCM/MeOH 95:5 + 0.1% AcOH) to yield the carboxylic acid as a white solid/foam.

Yield Expectation: 85–92%

Protocol B: Solid-Phase Coupling of Morpholine-2-acetic Acid

Objective: To insert the morpholine scaffold into a peptide sequence using Fmoc-SPPS.

Note: The Z (Cbz) group is stable to piperidine (Fmoc removal) and TFA (cleavage). It serves as a permanent protecting group or requires orthogonal removal (hydrogenolysis) if peptide growth from the morpholine nitrogen is desired.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected)

  • N-Cbz-Morpholine-2-acetic acid (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Critical for preventing racemization

  • DIEA (6.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Morpholine acid, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Shake/vortex for 2–4 hours at room temperature. Note: Secondary amines or sterically hindered scaffolds may require double coupling.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIPS/H

    
    O (95:2.5:2.5).[1][2] The Z-group remains intact, yielding a peptide with an N-terminal Z-protected morpholine.
    
Protocol C: Orthogonal Z-Group Removal (On-Resin)

Objective: To remove the Z-group on solid phase to allow further peptide elongation from the morpholine nitrogen.

Standard hydrogenation is difficult on solid phase. The "TMSI-Sulfide" method is recommended.

Reagents:

  • TMSI (Trimethylsilyl iodide) (10 eq)

  • Thioanisole (scavenger)

  • DCM (dry)

Procedure:

  • Preparation: Wash the resin thoroughly with dry DCM (3x).

  • Reaction: Add a solution of TMSI (1M in DCM) containing thioanisole to the resin.

  • Incubation: Shake for 30–60 minutes under inert atmosphere (Argon).

  • Washing: Wash rapidly with DCM, then DMF, then 5% DIEA/DMF (to neutralize HI salts).

  • Result: The morpholine nitrogen is now free (secondary amine) and ready for the next coupling (use strong activators like PyBOP or HATU).

Mechanistic Insights & Troubleshooting

IssueMechanistic CauseSolution
Incomplete Coupling The morpholine acid is sterically hindered and the ring constrains the carboxylate trajectory.Use HOAt as an additive to improve kinetics and reduce racemization. Increase temperature to 50°C if using microwave SPPS.
Racemization Activation of chiral

- or

-acids can lead to oxazolone formation or enolization.
Avoid base-heavy activation (like HBTU/excess DIEA). Use DIC/Oxyma for milder, safer activation.
Z-Group Stability Z groups can partially degrade during repeated TFA treatments if scavengers are insufficient.Ensure high scavenger load (TIPS/Phenol) during final cleavage. For on-resin work, Z is completely stable to Piperidine.

Applications in Drug Design

  • GABA Receptor Modulation: The oxidized form (Morpholine-2-acetic acid) mimics

    
    -aminobutyric acid (GABA) but with restricted conformational freedom. Incorporating this into peptides can increase selectivity for GABA
    
    
    
    receptors, as seen in analogues like Sch 50911 .
  • Peptide Foldamers: The morpholine ring forces the peptide backbone into a kink or turn. Alternating natural amino acids with morpholine-2-acetic acid units creates "Foldamers"—synthetic oligomers that adopt stable secondary structures (helices/sheets) resistant to enzymatic degradation.

  • Solubility Enhancement: Attaching BHEM-C to the C-terminus of hydrophobic peptides (via the alcohol handle) introduces a polar, ionizable (after Z-removal) morpholine group. This significantly lowers logP and improves bioavailability.

References

  • Bolm, C., et al. "Synthesis of enantiomerically pure morpholine derivatives." Journal of Organic Chemistry, 2007.

  • Kerr, D.I.B., et al. "Sch 50911: A selective GABA-B antagonist." European Journal of Pharmacology, 1995.

  • Góngora-Benítez, M., et al. "Optimized Fmoc solid-phase synthesis of peptides containing secondary amines." Biopolymers, 2012.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Detailed review of Z-group orthogonality).

  • ChemSRC Database. "Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Properties." Accessed 2025.[3][4][2]

Sources

Application

Application Note: Selective Oxidation of Cbz-Morpholine Ethanol Derivatives

This Application Note and Protocol guide details the oxidation of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (Cbz-protected 2-hydroxyethyl morpholine) to its corresponding aldehyde.[1][2] This transformation is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the oxidation of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (Cbz-protected 2-hydroxyethyl morpholine) to its corresponding aldehyde.[1][2] This transformation is a critical step in the synthesis of morpholine-based pharmaceutical intermediates, often serving as a precursor for reductive aminations or Horner-Wadsworth-Emmons olefinations.[1]

Executive Summary

Target Transformation: Oxidation of primary alcohol to aldehyde. Substrate: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.[1] Product: Benzyl 2-(2-oxoethyl)morpholine-4-carboxylate.[1] Key Challenges:

  • Chemoselectivity: Avoiding oxidation of the benzylic position (Cbz group) or the morpholine ring.[1]

  • Over-oxidation: Preventing the formation of the carboxylic acid.[1]

  • Stereochemical Integrity: Preserving the chirality at the C2 position (if using enantiopure starting material).[1]

Strategic Analysis & Method Selection

For this specific substrate, the choice of oxidant is dictated by the need for mild conditions to prevent side reactions such as


-elimination or epimerization.[1]
ParameterDess-Martin Periodinane (DMP) Swern Oxidation TEMPO / BAIB
Scale Suitability Lab Scale (<10 g)Scale-Up (>10 g)Process / Green Chem
Temperature Ambient (25°C)Cryogenic (-78°C)Ambient (0-25°C)
pH Conditions Neutral / BufferedBasic WorkupWeakly Acidic
Purification Filtration / WashDistillation / WashExtraction
Recommendation Primary Choice Secondary Choice Alternative

Recommendation: The Dess-Martin Periodinane (DMP) method is designated as the primary protocol due to its operational simplicity, neutral conditions, and high tolerance for N-protecting groups like Cbz.[1]

Visual Workflows (Graphviz)[1][2]

Figure 1: Reaction Scheme & Mechanism (DMP)

This diagram illustrates the ligand exchange and reductive elimination mechanism specific to the DMP oxidation of the morpholine substrate.[1]

DMP_Mechanism Substrate Substrate: N-Cbz-2-(2-hydroxyethyl)morpholine Intermediate Intermediate: Alkoxyperiodinane Substrate->Intermediate Ligand Exchange (-AcOH) DMP Reagent: Dess-Martin Periodinane DMP->Intermediate TS Transition State: Intramolecular H-Abstraction Intermediate->TS Rate Limiting Step Product Product: N-Cbz-2-(2-oxoethyl)morpholine (Aldehyde) TS->Product Reductive Elimination Byproduct Byproduct: Iodinane + AcOH TS->Byproduct

Caption: Mechanistic pathway for the DMP oxidation of N-Cbz-2-(2-hydroxyethyl)morpholine.

Figure 2: Method Selection Decision Tree

Use this workflow to determine the optimal oxidation protocol based on your specific constraints.

Decision_Tree Start Start: Oxidation of N-Cbz-Morpholine Alcohol Scale What is the Reaction Scale? Start->Scale Small < 5 Grams Scale->Small Large > 10 Grams Scale->Large Sens Is the C2 Stereocenter Highly Labile? Small->Sens Cost Is Reagent Cost a Major Constraint? Large->Cost DMP_Route Protocol A: Dess-Martin Periodinane Sens->DMP_Route Yes (Safest) Sens->DMP_Route No (Convenient) Swern_Route Protocol B: Swern Oxidation Cost->Swern_Route Yes (Cheaper) TEMPO_Route Protocol C: TEMPO / BAIB Cost->TEMPO_Route No (Green/Safety)

Caption: Decision matrix for selecting the optimal oxidation methodology.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (Standard Method)

Best for: Small scale (mg to 5g), ensuring stereochemical retention.[1][2]

Reagents:

  • Substrate: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv)[1][2]

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM), anhydrous[1][2]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (optional, prevents acid hydrolysis)[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add solid NaHCO₃ (2.0 equiv) if the substrate is acid-sensitive.[1] Cool the mixture to 0°C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Monitoring: Stir for 1–3 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the aldehyde will likely be UV active due to the Cbz group).[1]

  • Quench: Dilute with diethyl ether. Pour the mixture into a saturated solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

    • Note: Thiosulfate reduces unreacted periodinane to iodinane.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract the aqueous layer with ether or DCM (2x).[1]

  • Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo at <30°C (aldehydes can be volatile or unstable).

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Swern Oxidation (Scale-Up Method)

Best for: Large scale (>10g), cost efficiency.[1][2] Requires strict temperature control.[1]

Reagents:

  • Oxalyl Chloride (1.5 equiv)[1][2][3]

  • DMSO (2.5 equiv)[1][2][3]

  • Triethylamine (Et₃N) (5.0 equiv)[1][2]

  • Solvent: DCM, anhydrous[2]

Step-by-Step Procedure:

  • Activation: Place anhydrous DCM in a flask under Nitrogen/Argon. Cool to -78°C (Dry ice/Acetone). Add Oxalyl Chloride (1.5 equiv).[1][2][3]

  • DMSO Addition: Add DMSO (2.5 equiv) dropwise over 10-15 mins. Maintain temp < -60°C. Stir for 15 mins.

    • Mechanism:[4][5][6][7][8][9][10][11] Formation of the active Chlorodimethylsulfonium salt.[1][4][9]

  • Substrate Addition: Add the morpholine alcohol (1.0 equiv) dissolved in minimum DCM dropwise.[1] Stir at -78°C for 30-45 mins.

  • Elimination: Add Et₃N (5.0 equiv) dropwise. The reaction will turn cloudy.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Extract with DCM.[1][3] Wash with water and brine.[1]

  • Odor Control: Treat glassware and aqueous waste with bleach to oxidize the foul-smelling dimethyl sulfide (DMS) byproduct.[1][9]

Protocol C: TEMPO / BAIB (Green Alternative)

Best for: Avoiding heavy metals and cryogenic conditions.[1]

Reagents:

  • TEMPO (0.1 equiv, catalytic)

  • BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)[1][2]

  • Solvent: DCM / Water (9:[1][2]1) or pure DCM.[1]

Procedure:

  • Dissolve substrate (1.0 equiv) and TEMPO (0.1 equiv) in DCM.[1]

  • Add BAIB (1.1 equiv) slowly at room temperature.

  • Stir for 2-4 hours. The orange color of TEMPO may fade and reappear.[1]

  • Quench with aqueous Na₂S₂O₃.[1] Extract and purify as above.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion or over-oxidation.[1]Check reagent stoichiometry. If acid forms, use Protocol A (DMP) with buffer.[1][2]
Racemization Basic conditions during workup or reaction.[1][3][12]Avoid prolonged exposure to Et₃N in Swern.[1] Switch to DMP (neutral).
Product Decomposition Aldehyde instability (hydrate formation).[1][2]Store under inert gas at -20°C. Use immediately in the next step.
Residual Oxidant Incomplete quench.Ensure vigorous stirring with Thiosulfate/Bicarbonate mixture during workup.[1][3]

References

  • Dess-Martin Periodinane Oxidation

    • Meyer, S. D.; Schreiber, S. L.[2] Acceleration of the Dess-Martin Oxidation by Water.[1][6] J. Org.[1][6][10] Chem. 1994, 59, 7549-7552.[1][6]

    • [1][2]

  • Swern Oxidation Protocol

    • Omura, K.; Swern, D. Oxidation of Alcohols by "Activated" Dimethyl Sulfoxide.[9] Tetrahedron 1978, 34, 1651.[1]

    • [1][2]

  • TEMPO Oxidation

    • De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds.[1][2] J. Org.[1][6][10] Chem. 1997, 62, 6974.[1]

    • [1][2]

  • Morpholine Synthesis Context

    • Rehman, A.U., et al. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.[1][2][8] Pak. J. Chem. 2016.[1] Link

Sources

Method

Technical Guide: Deprotection of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Topic: Deprotection strategies for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists Abst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deprotection strategies for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Overview

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a critical morpholine scaffold often used as a building block in the synthesis of bioactive compounds. The Cbz (benzyloxycarbonyl) group protects the secondary amine, while the 2-(2-hydroxyethyl) side chain remains a free primary alcohol.

The primary challenge in deprotecting this molecule is chemoselectivity . While the Cbz group is robust, the presence of the free primary alcohol dictates the choice of deprotection strategy.

  • Strategy A (Catalytic Hydrogenation): The "Gold Standard." It is highly selective, cleaving the Cbz group without affecting the aliphatic alcohol.

  • Strategy B (Transfer Hydrogenation): A safer, equipment-light alternative to H₂ gas, utilizing ammonium formate.

  • Strategy C (Acidolysis - HBr/AcOH): A "Metal-Free" alternative. Critical Caveat: This method often results in the O-acetylation of the free alcohol, requiring a subsequent hydrolysis step. It is recommended only when metal catalysis is contraindicated (e.g., trace metal limits in late-stage API).

Reaction Mechanism & Pathway Analysis

The deprotection of the Cbz group via hydrogenation proceeds through a specific pathway involving adsorption, hydrogenolysis, and spontaneous decarboxylation.[1]

Graphviz Diagram: Reaction Mechanism

Cbz_Deprotection_Mechanism SM Cbz-Protected Morpholine (Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate) Cat Pd/C Catalyst (Surface Adsorption) SM->Cat Adsorption Inter Carbamic Acid Intermediate Cat->Inter Hydrogenolysis (+H2) ByProd1 Toluene Cat->ByProd1 Release Prod Target Amine (2-(2-hydroxyethyl)morpholine) Inter->Prod Spontaneous Decarboxylation ByProd2 CO2 (Gas) Inter->ByProd2 Release

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection. The unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard Method)

Best for: Routine synthesis, high yield, and clean product isolation. Mechanism: Heterogeneous catalysis.

Materials
  • Substrate: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O) preferred to minimize ignition risk. Load: 10 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] (Avoid acetic acid to prevent esterification).

  • Reagent: Hydrogen gas (H₂) - Balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Inerting: Flush the flask with Nitrogen (N₂) or Argon to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety Note: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas flow.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask lightly and backfill with H₂ (repeat 3x). Attach a double-balloon of H₂.

    • Parr Shaker: Pressurize to 30 psi.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the UV-active starting material (Cbz is UV active; product is not UV active, stain with Ninhydrin or Iodine).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][3]

    • Wash the pad with MeOH (2 x reaction volume).

    • Critical: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration before disposal.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a colorless oil.

Protocol B: Transfer Hydrogenation (Safety-Focused)

Best for: Labs without H₂ gas lines; avoiding high-pressure equipment.

Materials
  • Reagent: Ammonium Formate (NH₄HCO₂) - 5.0 to 10.0 equiv.

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (reflux).[2]

Step-by-Step Procedure
  • Dissolve substrate in MeOH (0.1 M).

  • Add Ammonium Formate (5.0 equiv).

  • Flush with N₂. Add Pd/C (10 wt%).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1–2 hours.

    • Note: Ammonium formate decomposes to release H₂, N₂, and CO₂. Ensure the system is vented (do not seal tightly).

  • Workup: Cool to room temperature. Filter through Celite.[1][2] Concentrate in vacuo.

  • Purification: The residue may contain excess ammonium salts. Dissolve in DCM, wash with minimal saturated NaHCO₃ (brine/base mix), dry over Na₂SO₄, and concentrate.

Protocol C: Acidolytic Cleavage (HBr/AcOH) - With Rescue Step

Best for: Metal-sensitive applications. Risk: High probability of O-acetylation of the hydroxyethyl group.

Step-by-Step Procedure
  • Cleavage: Dissolve substrate in 33% HBr in Acetic Acid (5–10 equiv). Stir at RT for 1–2 hours.

    • Result: Cbz is removed, but the primary alcohol likely converts to an acetate ester (or partial bromide).

  • Precipitation: Add diethyl ether to precipitate the morpholine hydrobromide salt. Decant the ether.[4]

  • Rescue (Hydrolysis): Dissolve the crude salt in MeOH/H₂O (1:1). Add LiOH (3.0 equiv) and stir at RT for 1 hour to hydrolyze any unwanted O-acetyl esters formed during the acid step.

  • Extraction: Extract with DCM/Isopropanol (3:1) to recover the free amino-alcohol.

Analytical Validation & QC

Analytical MethodExpected Result (Deprotected Product)
TLC Rf Shift: Lower Rf than starting material (more polar). Stain: Ninhydrin (+), UV (-) (Loss of benzyl chromophore).
1H NMR (DMSO-d6) Disappearance: Multiplet at 7.30–7.40 ppm (5H, Aromatic benzyl) and singlet at 5.10 ppm (2H, Benzylic CH₂).
LC-MS Mass Shift: [M+H]⁺ = 132.1 (Calculated MW: 131.17). Loss of 134 Da (Cbz group).

Workflow Decision Tree

Deprotection_Workflow Start Start: Cbz-Morpholine-Alcohol Decision1 Is H2 Gas/Equipment Available? Start->Decision1 PathA Protocol A: H2 + Pd/C (Recommended) Decision1->PathA Yes PathB Protocol B: Transfer Hydrogenation (Ammonium Formate) Decision1->PathB No Decision2 Is Metal Contamination Critical? PathA->Decision2 If Pd traces found PathB->Decision2 PathC Protocol C: HBr / AcOH Decision2->PathC Yes (Avoid Metals) Rescue Rescue Step: LiOH Hydrolysis (Remove O-Acetyl) PathC->Rescue Mandatory

Figure 2: Decision tree for selecting the optimal deprotection strategy based on lab resources and purity requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).
  • Mandal, P. K., & McMurray, J. S. (2007).[5][6] Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[6] The Journal of Organic Chemistry, 72(17), 6599–6601. Link

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[7][8] Synthetic Communications, 17(4), 415–418. Link

  • Felpin, F. X., & Fouquet, E. (2010).[9] A useful, reliable and safer protocol for hydrogenation and hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440–12445. Link

  • Han, G., et al. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative.[10] Technical Disclosure Commons. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Yield Optimization for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

The following technical support guide addresses the synthesis and yield optimization of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (also referred to as N-Cbz-2-(2-hydroxyethyl)morpholine ). This guide focuses on t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (also referred to as N-Cbz-2-(2-hydroxyethyl)morpholine ).

This guide focuses on the most robust synthetic pathway: the reduction of the corresponding ester or carboxylic acid precursor (e.g., Benzyl 2-(methoxycarbonylmethyl)morpholine-4-carboxylate).[1][2] It also addresses alternative routes such as the hydroboration of vinyl morpholines.[1]

[1][2]

Executive Summary & Route Analysis

The synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate typically involves the reduction of a 2-morpholineacetic acid derivative .[1][2] The primary challenges in this synthesis are:

  • Chemo-selectivity: Reducing the ester/acid side chain without cleaving the Benzyl carbamate (Cbz) protecting group on the nitrogen.[1][2]

  • Product Isolation: The target molecule is a polar amino-alcohol derivative, leading to significant losses in the aqueous phase during standard workups.[1][2]

  • Cyclization Efficiency: If synthesizing the morpholine ring de novo, controlling the regiochemistry of the ring closure is critical.[3]

Core Synthesis Workflows

The following diagram outlines the two primary pathways and their critical control points.

SynthesisPathways Start_Ester Precursor A: Benzyl 2-(methoxycarbonylmethyl) morpholine-4-carboxylate Step_Red Reduction Step (Critical Control Point) Start_Ester->Step_Red LiBH4 / THF or NaBH4 + LiCl Start_Vinyl Precursor B: Benzyl 2-vinylmorpholine -4-carboxylate Step_Hydro Hydroboration-Oxidation (Regioselectivity) Start_Vinyl->Step_Hydro 1. BH3·THF 2. H2O2/NaOH Target Target: Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Step_Red->Target High Yield (Optimized) Side_Product Side Product: N-Methyl Morpholine Deriv. (Cbz Cleavage) Step_Red->Side_Product LiAlH4 (Reflux) or High Temp Step_Hydro->Target Anti-Markovnikov

Caption: Figure 1.[1][2] Synthesis pathways for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate highlighting the critical reduction step and potential side reactions.

Troubleshooting & Optimization (Q&A)

Issue 1: Low Yield Due to Cbz Cleavage During Reduction

User Question: "I am using Lithium Aluminum Hydride (LiAlH4) to reduce the ester precursor, but I see multiple spots on TLC and my yield is <40%. NMR suggests the Cbz group is being damaged.[2] How can I fix this?"

Technical Diagnosis: LiAlH4 is a non-selective, aggressive reducing agent.[2][3] While it effectively reduces esters, it can also attack carbamates (Cbz groups), leading to N-methyl byproducts or complete deprotection, especially at reflux or elevated temperatures [1].[2][3]

Protocol Solution: Switch to Lithium Borohydride (LiBH4) To preserve the Cbz group while reducing the ester, you must use a milder, chemoselective hydride source.[3]

  • Recommended Reagent: LiBH4 (Lithium Borohydride) in THF.[2][4]

  • Alternative (In-Situ): NaBH4 + LiCl (generates LiBH4 in situ).[1][2]

Optimized Protocol:

  • Dissolution: Dissolve the ester precursor (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Prep: Add LiCl (2.0 equiv) and NaBH4 (2.0 equiv) to the solution at 0°C.

  • Reaction: Add anhydrous Ethanol (4.0 equiv) dropwise (optional, to activate borohydride) or stir the THF mixture at room temperature (25°C) for 12–24 hours.

  • Monitoring: Monitor by TLC. The Cbz group is stable under these conditions.

  • Quench: Quench carefully with sat. NH4Cl.[2]

Why this works: LiBH4 is strong enough to reduce esters to primary alcohols but coordinates less strongly to the carbamate carbonyl than LiAlH4, preserving the N-protecting group [2].[1][2]

Issue 2: Product Loss During Aqueous Workup

User Question: "The reaction goes to completion, but after extraction with Ethyl Acetate/Water, I recover very little mass. Where is my product?"

Technical Diagnosis: The target molecule contains both a morpholine ring (polar ether/amine character) and a primary hydroxyl group.[2] This makes it amphiphilic with significant water solubility.[2] Standard extractions often leave >30% of the product in the aqueous phase.[1][3]

Protocol Solution: Salting Out & Continuous Extraction

  • Saturation: Saturate the aqueous quench layer with solid NaCl (brine saturation) immediately after quenching.[2] This "salting out" effect reduces the solubility of the organic product in the water phase.[1][3]

  • Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[2] DCM has higher solvation power for polar morpholines.[2]

  • Technique: Perform at least 4-5 extractions, or use a continuous liquid-liquid extractor for 12 hours if the scale permits.

Data Comparison: Extraction Efficiency

Solvent System Aqueous Phase Recovery Yield Notes
EtOAc / Water Neutral 45-55% Poor recovery due to polarity.[1][2]
EtOAc / Sat. Brine Sat. NaCl 65-75% Improved, but still some loss.[1][2][3]
DCM / Sat. Brine Sat. NaCl 85-92% Recommended Standard.

| CHCl3:IPA (3:[1][2]1) | Sat. NaCl | 90-95% | Best for highly polar analogs.[1][2] |

Issue 3: Incomplete Reduction of Carboxylic Acid Precursors

User Question: "I am starting from the carboxylic acid (2-morpholineacetic acid derivative) instead of the ester. Borohydride isn't working. What should I use?"

Technical Diagnosis: NaBH4 alone does not reduce carboxylic acids.[2][5] While LiAlH4 works, it carries the Cbz-cleavage risk mentioned above.[1][2]

Protocol Solution: Borane-Dimethyl Sulfide (BH3[1][2]·DMS) Borane is highly selective for carboxylic acids (reducing them faster than esters or carbamates) and operates well at mild temperatures.[2]

Protocol:

  • Dissolve the acid (1.0 equiv) in anhydrous THF at 0°C.

  • Add BH3·DMS (2.0 equiv) dropwise (Gas evolution!).

  • Allow to warm to RT and stir for 2-4 hours.

  • Critical Workup Step: Quench with Methanol to break down boron-complexes.[1][2] Concentrate and repeat Methanol addition/evaporation 3 times to remove volatile trimethyl borate.[2]

  • Note: The Cbz group is generally stable to BH3 at room temperature [3].[2]

Alternative Pathway: Hydroboration of Vinyl Morpholine

If the ester reduction continues to be problematic (e.g., inseparable impurities), the Hydroboration-Oxidation of Benzyl 2-vinylmorpholine-4-carboxylate is a high-yield alternative.[1][2]

Mechanism: The vinyl group undergoes anti-Markovnikov hydration to yield the primary alcohol (2-hydroxyethyl group).[1][2]

Protocol:

  • Substrate: Benzyl 2-vinylmorpholine-4-carboxylate.[1][2]

  • Reagent: 9-BBN (0.5 M in THF) or BH3·THF.

  • Conditions: React at 0°C to RT.

  • Oxidation: Add NaOH (3M) and H2O2 (30%) at 0°C.

  • Yield Expectation: This route often yields >85% and avoids the polarity issues of the acid precursor during the reaction phase, although the final product is the same.[1][3]

References

  • Soai, K., & Ookawa, A. (1986).[2][3] Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride.[1][4] The Journal of Organic Chemistry, 51(21), 4000-4005.[2][3] Link[2][3]

  • Brown, H. C., & Narasimhan, S. (1982).[2][3] Selective reductions. 29. A simple procedure for the conversion of sodium borohydride into lithium borohydride. The Journal of Organic Chemistry, 47(9), 1604-1606.[2][3] Link[2][3]

  • Yoon, N. M., et al. (1973).[2][3] Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786-2792.[2][3] Link[2][3]

  • Burkhardt, S., et al. (2010).[2][3] Synthesis of 2-substituted morpholines. European Journal of Organic Chemistry.[2] (General reference for morpholine scaffold synthesis).

Sources

Optimization

Technical Support Center: Purification of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Benzyl 2-(2-hydroxyethyl)morpholine-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (also known as 4-Cbz-2-(2-hydroxyethyl)morpholine).

This molecule presents a unique purification challenge: it contains a lipophilic carboxybenzyl (Cbz) protecting group, a weakly basic morpholine core, and a highly polar primary alcohol. This combination often leads to chemoselectivity issues during synthesis and chromatographic artifacts during isolation. The following troubleshooting guides and standardized protocols are engineered to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: My target product consistently co-elutes with a strong UV-active impurity. What is this, and how do I separate them? A1: The most common co-eluting impurity is benzyl alcohol . During synthesis, the morpholine secondary amine is protected using benzyl chloroformate (Cbz-Cl). Any unreacted Cbz-Cl hydrolyzes during aqueous workup to form benzyl alcohol and carbon dioxide[1]. Because both benzyl alcohol and your target molecule possess hydrogen-bond donating hydroxyl groups, they exhibit similar retention factors (


) in standard normal-phase solvent systems (e.g., Hexanes/Ethyl Acetate).
  • The Fix: Do not rely solely on chromatography. Exploit the difference in boiling points. Perform a high-vacuum Kugelrohr distillation at 60–80 °C to strip off the volatile benzyl alcohol before loading the crude mixture onto a silica column[2].

Q2: I am observing severe tailing and streaking on my silica gel TLC plates, leading to poor column resolution. How can I fix this? A2: Tailing is caused by the strong hydrogen-bonding interaction between the primary alcohol (-OH) on the 2-hydroxyethyl side chain and the acidic silanol groups present on the silica gel stationary phase.

  • The Fix: You must passivate the silica. Add a basic modifier to your mobile phase. Incorporating 1% v/v Triethylamine (TEA) into your eluent competitively binds to the acidic silanol sites, sharpening the eluting band and drastically improving resolution[3].

Q3: Mass spectrometry (LC-MS) of my crude mixture shows a significant M+134 mass peak. What happened? A3: A mass increase of 134 Da corresponds to the addition of a second Cbz group. This indicates over-acylation . While the secondary amine of the morpholine ring is more nucleophilic, the primary alcohol can also react with excess Cbz-Cl to form a mixed carbonate (a di-Cbz byproduct)[1].

  • The Fix: The di-Cbz byproduct lacks the free hydroxyl group, making it significantly less polar than your target mono-Cbz alcohol. Use a step-gradient chromatography approach: flush the non-polar di-Cbz impurity with 10% EtOAc/Hexanes, then elute the target product with 50% EtOAc/Hexanes.

Part 2: Quantitative Data & Diagnostics

To assist in your fraction analysis, the following table summarizes the expected chromatographic behavior of the target molecule and its common synthetic impurities.

Compound / Impurity

in Hexanes/EtOAc (1:1)

in DCM/MeOH (95:5)
Diagnostic Notes
Target: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate0.35 (streaks without TEA)0.45 (sharp)Stains dark blue/black with Phosphomolybdic Acid (PMA); UV active.
Impurity: Benzyl alcohol0.400.60Strong UV activity; distinct almond-like odor.
Impurity: Di-Cbz byproduct (O-acylated)0.850.95Highly non-polar; elutes near the solvent front.
Impurity: 2-(2-hydroxyethyl)morpholine (Starting Material)0.050.10Highly polar; requires basic modifier to elute; no UV activity.

Part 3: Standardized Purification Protocols

Protocol A: Pre-Chromatography Aqueous Quench

Objective: To chemically destroy excess Cbz-Cl and remove polar starting materials before chromatography.

  • Quenching: To the crude reaction mixture (in Dichloromethane or Tetrahydrofuran), add 2.0 equivalents of

    
    -dimethylethylenediamine (DMEDA) or concentrated aqueous ammonia. Stir vigorously at room temperature for 30 minutes. This converts highly reactive Cbz-Cl into a highly polar, water-soluble amine/amide.
    
  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer three times with 1M aqueous HCl. Causality: This protonates the DMEDA-Cbz adduct and any unreacted morpholine starting material, driving them into the aqueous layer.

  • Neutralization: Wash the organic layer once with saturated aqueous

    
    , followed by brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Optimized Flash Column Chromatography

Objective: To isolate the target molecule from benzyl alcohol and di-Cbz impurities using modified silica gel.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method. Use an initial solvent system of 10% EtOAc in Hexanes containing 1% v/v Triethylamine (TEA) [3].

  • Sample Loading: Dissolve the crude residue from Protocol A in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Phase 1 Elution (Impurity Flush): Elute with 2–3 column volumes (CV) of 10% EtOAc/Hexanes (1% TEA). This will elute the non-polar di-Cbz byproduct.

  • Phase 2 Elution (Target Isolation): Increase the gradient to 50% EtOAc/Hexanes (1% TEA). Elute for 3–4 CVs. The target Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate will elute in this window.

  • Concentration: Pool the product-containing fractions (verified by TLC/PMA stain) and concentrate under reduced pressure. Maintain the water bath below 40 °C to prevent any thermal degradation of the carbamate linkage[2].

Part 4: Purification Workflow Visualization

The following decision tree maps the logical flow of the purification process based on the presence of specific impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) CheckCbz Excess Cbz-Cl Present? Crude->CheckCbz Quench Amine Quench & Acid Wash (Protocol A) CheckCbz->Quench Yes CheckBnOH High Benzyl Alcohol? CheckCbz->CheckBnOH No Quench->CheckBnOH Distill Kugelrohr Distillation (60-80°C, High Vac) CheckBnOH->Distill Yes Chromatography Flash Chromatography (Silica, 1% TEA modifier) CheckBnOH->Chromatography No Distill->Chromatography Pure Pure Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Chromatography->Pure

Decision tree for the purification of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

References

  • Purification of Laboratory Chemicals (8th Edition) Source: Elsevier / Butterworth-Heinemann URL:[Link]

  • Protective Groups in Organic Synthesis (4th Edition) Source: Journal of Natural Products / ACS Publications (Book Review & Indexing) URL:[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists. Prepared By: Senior Application Scientist, Technical Support Division.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists. Prepared By: Senior Application Scientist, Technical Support Division.

Executive Summary

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a highly versatile building block frequently utilized in PROTAC linker synthesis and medicinal chemistry. However, its unique structural features—combining a highly lipophilic carboxybenzyl (Cbz) protecting group with a weakly polar morpholine-ethanol core—often lead to severe solubility bottlenecks during in vitro assay preparation. This guide provides mechanistic insights and self-validating protocols to resolve precipitation, aggregation, and "solvent shock" issues when working with this compound.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. The morpholine ring is typically basic and hydrophilic; however, the addition of the Cbz group forms a carbamate linkage. This delocalizes the nitrogen's lone pair, rendering the morpholine core non-basic and highly lipophilic [3]. Consequently, traditional solubilization techniques (like lowering the pH to form a salt) are ineffective.

Table 1: Physicochemical Properties & Solubility Impact

PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 265.31 g/mol Moderate size; generally favorable for dissolution in organic solvents.
LogP (Lipophilicity) ~1.5 - 2.0Cbz group drives lipophilicity, severely limiting aqueous thermodynamic solubility.
Ionizability (pKa) Non-basicCarbamate nitrogen cannot be protonated at physiological pH; salt formation is impossible.
H-Bond Donors 1 (Hydroxyl)Provides minor aqueous interaction, but insufficient to overcome the hydrophobic Cbz tail.
H-Bond Acceptors 4 (N, O, C=O)Facilitates excellent solvation in polar aprotic solvents like anhydrous DMSO.
Part 2: Diagnostic Workflow

When precipitation occurs, it is critical to determine whether the failure is kinetic (e.g., localized solvent shock) or thermodynamic (exceeding the absolute solubility limit of the buffer). Follow the workflow below to diagnose and resolve the issue.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Assay CheckStock Is the DMSO Stock Clear at RT? Start->CheckStock WarmSonicate Warm to 37°C & Sonicate 10 min CheckStock->WarmSonicate No (Cloudy) CheckDilution Dilution Method Used? CheckStock->CheckDilution Yes (Clear) WarmSonicate->CheckStock Re-evaluate DirectAdd Direct Addition (Solvent Shock) CheckDilution->DirectAdd Single Step Stepwise Stepwise/Serial Dilution CheckDilution->Stepwise Already Stepwise DirectAdd->Stepwise Change Protocol AddCosolvent Add Cosolvent (e.g., 0.1% Tween-20) Stepwise->AddCosolvent Still Cloudy Success Compound Solubilized (Proceed to Assay) Stepwise->Success Clear AddCosolvent->Success Clear

Diagnostic workflow for resolving precipitation of Cbz-protected morpholines in aqueous assays.

Part 3: FAQs & Mechanistic Troubleshooting

Q1: My compound precipitates immediately when I pipette the DMSO stock into my cell culture media. Why is this happening? A1: You are experiencing "solvent shock." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the lipophilic compound can disperse. This creates a localized micro-environment where the compound is highly supersaturated, leading to rapid nucleation and irreversible precipitation [1]. To fix this, you must alter your kinetic dilution strategy (see Protocol B).

Q2: Can I just lower the pH of my buffer to protonate the morpholine ring and force it into solution? A2: No. While unprotected morpholine is a base (pKa ~8.3) [3], the nitrogen in Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is tied up in a carbamate functional group (the Cbz protection). Carbamates are entirely non-basic. Adjusting the pH will not ionize the molecule and will only risk altering your assay conditions unnecessarily.

Q3: My 50 mM DMSO stock solution crystallized in the -20°C freezer and won't redissolve at room temperature. Is the compound degraded? A3: It is highly unlikely to be degraded. The dissolution of crystalline lipophilic compounds in DMSO is an endothermic process. Furthermore, DMSO freezes at 18.5°C, which forces the compound out of solution during storage [2]. You must provide kinetic energy (heat and sonication) to break the crystal lattice and drive the compound back into the solvent phase.

Q4: Even with slow dilution, the compound makes my buffer cloudy. What is the next step? A4: If kinetic dilution fails, you have hit the thermodynamic solubility limit of the compound in that specific aqueous environment. The high concentration of salts in buffers (like PBS) can also cause a "salting out" effect, further reducing organic solubility [1]. You must either lower your final assay concentration or introduce a biocompatible cosolvent/surfactant (e.g., 0.1% Tween-20 or 1% PEG-400) to form micelles that can encapsulate the lipophilic Cbz tail.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every solubility workflow must be treated as a self-validating system. The following protocols are designed to prevent false negatives in your biological assays caused by compound drop-out.

Protocol A: Preparation of a Stable, High-Concentration DMSO Stock

Objective: Achieve complete thermodynamic dissolution while preventing moisture-induced degradation.

  • Equilibration: Allow the lyophilized vial of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Cold vials will condense atmospheric moisture, and water severely reduces the solvating power of DMSO for lipophilic compounds [1].

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (≥99.9%) to achieve a stock concentration of 10 mM to 20 mM.

  • Kinetic Input: Vortex the vial vigorously for 60 seconds. Place the vial in a heated water bath or bath sonicator set to 37°C for 10–15 minutes.

  • Validation (Visual): Hold the vial against a dark background under bright light. The solution must be optically clear with no refractive index distortions (schlieren lines) or micro-particulates.

  • Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) in tightly sealed amber microcentrifuge tubes. Store at -20°C or -80°C to prevent repeated freeze-thaw cycles [1].

Protocol B: Stepwise Aqueous Dilution to Prevent "Solvent Shock"

Objective: Transition the compound from 100% DMSO to <1% DMSO in aqueous media without triggering nucleation.

  • Pre-warming: Pre-warm your target aqueous assay buffer or cell culture media to 37°C. Causality: Solubility increases with temperature; cold media will instantly crash the compound.

  • Intermediate Dilution: Create an intermediate working stock. Instead of going from 10 mM directly to 10 µM, dilute the 10 mM DMSO stock 1:10 into pure DMSO or a miscible cosolvent (e.g., PEG-400) to create a 1 mM intermediate.

  • Vortex-Assisted Addition: Place the tube containing the pre-warmed aqueous buffer on a vortex mixer at a low-to-medium speed.

  • Dropwise Integration: Using a micropipette, add the intermediate stock dropwise directly into the center of the vortexing liquid. Do not allow the stock to run down the side of the tube.

  • Validation (Centrifugation/LC-MS): To prove the compound is truly in solution and not just forming a colloidal suspension, centrifuge a 1 mL sample of your final assay buffer at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via LC-MS. If the concentration matches your theoretical yield, the protocol is validated.

  • Vehicle Control: Always run a parallel vehicle control (buffer + equivalent DMSO/cosolvent percentage, minus the compound) to ensure the solvent system itself is not causing assay artifacts or cellular toxicity.

References
  • Sprachman, M. M., & Wipf, P. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Assay and Drug Development Technologies, 10(3), 269–277 (2012). Available at:[Link]

  • Cheméo. "Morpholine (CAS 110-91-8) - Chemical & Physical Properties." Cheméo Database. Available at:[Link]

Optimization

Technical Support Center: Optimizing Column Chromatography for Morpholine Carboxylates

The Core Challenge: The "Zwitterionic Trap" Purifying morpholine carboxylates presents a unique "double-bind" in chromatography. You are dealing with a molecule that possesses both a basic secondary amine (morpholine rin...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Zwitterionic Trap"

Purifying morpholine carboxylates presents a unique "double-bind" in chromatography. You are dealing with a molecule that possesses both a basic secondary amine (morpholine ring, pKa ~8.3) and an acidic carboxyl group (pKa ~3–5).

In standard silica chromatography, two failure modes dominate:

  • Silanol Interaction (Tailing): The basic nitrogen interacts strongly with acidic silanol groups (

    
    ) on the silica surface, causing severe peak tailing and irreversible adsorption.
    
  • Zwitterionic Insolubility: At neutral pH, the molecule often exists as a zwitterion (internal salt), making it highly polar and insoluble in typical organic mobile phases (DCM, Hexanes), leading to precipitation at the column head.

This guide provides field-proven protocols to break these interactions and achieve high-resolution separation.

Strategic Decision Framework

Before selecting a column, determine the ionization state of your target. Use this decision tree to select the correct stationary phase.

G Start Start: Analyze Morpholine Derivative IsEster Is the Carboxylate Protected? (e.g., Methyl/Ethyl Ester) Start->IsEster IsAcid Is it a Free Carboxylic Acid? Start->IsAcid NP_Silica Method A: Normal Phase Silica (Requires Amine Modifier) IsEster->NP_Silica Yes (Lipophilic) RP_C18 Method B: Reverse Phase (C18) (Preferred for Zwitterions) IsAcid->RP_C18 Yes (Polar/Zwitterionic) Modifier Critical Additive: 1% NH4OH or 1% TEA NP_Silica->Modifier pH_Select Select pH Modifier RP_C18->pH_Select Acidic_RP Acidic (pH 2-3): 0.1% Formic Acid (Target is Cationic) pH_Select->Acidic_RP Standard Basic_RP Basic (pH 9-10): Ammonium Bicarbonate (Target is Anionic) pH_Select->Basic_RP Alternative

Figure 1: Decision matrix for stationary phase selection based on chemical structure.

Method A: Normal Phase Optimization (The "Masking" Strategy)

Best for: Morpholine esters or lipophilic derivatives. Mechanism: You must "mask" the silica surface to prevent the amine from sticking.

The "Magic" Mobile Phase: DCM / MeOH / NH4OH

Standard DCM/MeOH gradients often fail because they do not suppress the protonation of the morpholine nitrogen. The addition of Ammonium Hydroxide (NH4OH) is superior to Triethylamine (TEA) because it is more volatile and easier to remove post-column.

Recommended Solvent System:

Component Role Ratio (Isocratic Start) Ratio (Polar Elution)
Dichloromethane (DCM) Solubilizer 90 85
Methanol (MeOH) Polar Modifier 9 14

| NH4OH (25-30% aq) | Silanol Blocker | 1 | 1 |

Note: The "90:10:1" (DCM:MeOH:NH4OH) system is a classic "lower phase" solvent. When you mix these, you may get a cloudy emulsion. Let it settle and use the clear lower organic layer.

Protocol: Amine-Pretreatment of Silica

If you cannot use NH4OH in the mobile phase (e.g., sensitive functional groups), you must deactivate the silica before loading.

  • Slurry Preparation: Suspend silica gel in Hexanes containing 1% Triethylamine (TEA).

  • Packing: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes (CV) of pure Hexanes to remove excess TEA.

  • Run: Proceed with your standard Hexane/EtOAc or DCM/MeOH gradient. The silica is now "capped" and will exhibit significantly reduced tailing [1].

Method B: Reverse Phase (The "Polarity" Strategy)

Best for: Free morpholine carboxylic acids and zwitterions. Mechanism: Instead of fighting polarity, use it. C18 allows you to control the charge state using pH.

The "pH Switch" Technique

A zwitterion has a net charge of zero at its isoelectric point (pI), making it unpredictable. You must force it into a single charge state.

Option 1: Acidic Conditions (Cationic Mode) - Recommended

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Mechanism: At pH ~2.5, the carboxylate is protonated (neutral, -COOH) and the morpholine is protonated (cationic, -NH+). The molecule behaves as a simple salt and elutes predictably on C18 [2].

Option 2: Basic Conditions (Anionic Mode)

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~10)

  • Mobile Phase B: Methanol

  • Mechanism: At pH 10, the morpholine is deprotonated (neutral, -N) and the carboxylate is deprotonated (anionic, -COO-).

  • Warning: Ensure your C18 column is pH stable (e.g., hybrid silica or polymer-based) before using pH > 8.

Sample Loading & Solubility

Issue: Morpholine carboxylates often "oil out" or precipitate when dissolved in non-polar starting solvents.

The "Dry Load" Protocol (Mandatory for Polar Compounds): Do not attempt liquid loading if your compound requires >10% MeOH to dissolve.

  • Dissolve: Dissolve crude material in MeOH or DCM/MeOH (add a few drops of water or acetic acid if necessary to fully solubilize).

  • Adsorb: Add Celite 545 or Silica Gel (10x weight of crude).

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Add this powder to the top of your pre-equilibrated column (or into a solid load cartridge).

Detection: The "Invisible" Analyte

Morpholine rings lack a strong UV chromophore. If your carboxylate chain doesn't have an aromatic ring, UV detection (254 nm) will fail.

Troubleshooting Visualization: Use these specific TLC stains. Do not rely on UV.

StainTargetColorPreparation Notes
Dragendorff's Reagent Tertiary/Secondary AminesOrange spots on yellow backgroundBest for morpholine detection. High specificity. [3]
Ninhydrin Free AminesPink/Purple Requires heating.[1] Good sensitivity but less specific than Dragendorff. [4]
Iodine Chamber General OrganicsBrown/Yellow Temporary stain. Good for quick checks.
KMnO4 Oxidizable GroupsYellow on purpleGood if the morpholine has alkyl side chains.

Troubleshooting Guide (FAQ)

Q: My compound streaks from the baseline to the solvent front on TLC.

  • Cause: The amine is interacting with silanols, or the acid is dimerizing.

  • Fix: Add 1% NH4OH to your MeOH/DCM mobile phase. If using Hexane/EtOAc, add 1% TEA.

Q: I see two spots for my single pure compound.

  • Cause: You are separating the "free base" and the "salt" forms, or seeing cis/trans isomers if the morpholine is substituted.

  • Fix: Add a buffer (Ammonium Acetate) or acid (Formic Acid) to force a single ionization state.

Q: My compound is stuck at the top of the column (Baseline).

  • Cause: Polarity is too high for silica.

  • Fix: Switch to Reverse Phase (C18). Use a gradient starting at 100% Water (with modifier) to 100% Acetonitrile.

Q: I cannot dissolve my sample to load it.

  • Fix: Use the Dry Load method described in Section 5. Do not inject a cloudy solution.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains/Dips: Dragendorff's Reagent.[2][3] Retrieved from [Link]

  • BVDA. (n.d.). Ninhydrin: Chemical mechanism and preparation. Retrieved from [Link]

  • Biotage. (2023).[4] Alternatives to DCM/MeOH for polar reaction mix purifications.[4] Retrieved from [Link]

Sources

Troubleshooting

Crystallization methods for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Technical Support Center: Crystallization & Purification of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Introduction Welcome. You are accessing the technical guide for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Introduction

Welcome. You are accessing the technical guide for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (also known as 4-Cbz-2-(2-hydroxyethyl)morpholine).

As a Senior Application Scientist, I recognize the specific challenge you are likely facing: this compound often isolates as a viscous oil or a low-melting solid , making traditional crystallization difficult. The presence of the carbamate (Cbz) protecting group, combined with the flexible hydroxyethyl tail and the morpholine ring, creates significant conformational freedom that inhibits facile lattice packing.

This guide moves beyond generic advice, providing troubleshooting strategies specifically designed for Cbz-protected amino alcohols that are prone to "oiling out."

Part 1: Critical Troubleshooting (Q&A)

Q1: I attempted to crystallize the compound from hot Ethyl Acetate/Hexane, but it separated as a milky oil at the bottom. How do I fix this "oiling out"?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes insoluble in the solvent mixture at a temperature above its melting point. This is common for Cbz-morpholines.

Corrective Protocol (The "Re-heat and Dilute" Method):

  • Re-dissolve: Heat the mixture until the oil phase redissolves (you may need to add a small amount of the "good" solvent, e.g., Ethyl Acetate or DCM).

  • Adjust Polarity: The oiling out indicates your anti-solvent (Hexane) concentration is too high or added too quickly. Add more good solvent to shift the composition.

  • Slow Cooling: Do not place it immediately in the fridge. Cool slowly to room temperature with vigorous stirring. The shear force helps induce nucleation rather than phase separation.

  • Seeding: If you have any solid material (even crude), add a speck at the cloud point.

Q2: The compound is a thick oil even after high-vacuum drying. Is it possible to crystallize it, or should I run a column?

A: Many Cbz-protected intermediates are kinetically trapped as oils but are thermodynamically solids. Before resorting to chromatography, attempt Trituration to induce nucleation.

Trituration Protocol:

  • Dissolve the oil in a minimum volume of Diethyl Ether (or MTBE).

  • Add Pentane (or Hexane) dropwise until the solution turns slightly cloudy.

  • Cool to -20°C (freezer) overnight.

  • If a gum forms, scratch the side of the flask with a glass rod vigorously. The friction often provides the activation energy for crystal nucleation.

  • Once solid forms, filter it cold. Use these solids as seeds for a proper recrystallization.

Q3: My NMR shows Benzyl Alcohol impurities. Will crystallization remove this?

A: Yes, but only if the crystallization solvent is chosen correctly. Benzyl alcohol (a byproduct of Cbz-Cl or Cbz breakdown) is soluble in most organic solvents.

  • Recommended System: Isopropanol (IPA) / Water . Benzyl alcohol stays in the aqueous IPA mother liquor, while the hydrophobic Cbz-morpholine crystallizes out.

  • Warning: Ensure your product does not hydrolyze. Keep the water neutral and avoid prolonged heating.

Part 2: Recommended Solvent Systems

Based on the structural properties (Polar Carbamate + H-bonding Alcohol), the following solvent systems are ranked by probability of success:

SystemRatio (v/v)MechanismBest For
EtOAc / Heptane 1:3 to 1:5Anti-solvent PrecipitationGeneral purification; best for removing non-polar impurities.
MTBE / Pentane 1:2Cold TriturationInducing solidification in stubborn oils.
IPA / Water 5:1Cooling CrystallizationRemoving Benzyl Alcohol and inorganic salts.
DCM / Hexane LayeringDiffusionGrowing X-ray quality crystals (slow growth).

Part 3: Experimental Workflow Visualization

The following diagrams illustrate the decision logic for processing this compound.

Figure 1: Decision Tree for Oiling Out vs. Crystallization

CrystallizationLogic Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? Start->IsOil Recryst Recrystallization (EtOAc/Heptane) IsSolid->Recryst Trituration Attempt Trituration (Ether/Pentane, -20°C) IsOil->Trituration DidSolidify Did it Solidify? Trituration->DidSolidify SeedStock Save as Seed Crystals DidSolidify->SeedStock Yes Chromatography Proceed to Silica Column (DCM/MeOH gradient) DidSolidify->Chromatography No (Stubborn Oil) SlowCool Slow Cool + Seeding SeedStock->SlowCool Use Seeds OilingOut Problem: Oiling Out? Recryst->OilingOut Reheat Re-heat & Add 10% more Good Solvent OilingOut->Reheat Yes Success Filter & Wash (Cold Heptane) OilingOut->Success No Reheat->SlowCool SlowCool->Success

Caption: Workflow for handling the phase behavior of Cbz-morpholine derivatives. Green paths indicate successful crystallization.

Part 4: Detailed Experimental Protocol

Protocol A: Anti-Solvent Crystallization (EtOAc/Heptane)

Use this for bulk purification (>1g scale).

  • Dissolution: Place the crude Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of compound). Heat to 50°C until fully dissolved.

  • Clarification: If the solution is cloudy (insoluble salts), filter it hot through a sintered glass funnel or a Celite pad.

  • Anti-Solvent Addition: While stirring at 40-50°C, add Heptane dropwise.

    • Stop point: As soon as a persistent faint turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.

  • Nucleation: Remove from heat. Let the flask cool to room temperature on a cork ring (insulation helps slow cooling).

    • Tip: If oil droplets form, stir vigorously to break them up.

  • Completion: Once at room temperature, place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold Heptane .

Protocol B: Solvent Layering (For Analytical Purity)

Use this for obtaining high-purity crystals for analysis.

  • Dissolve 100 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small vial.

  • Carefully layer 1.0 mL of Hexane on top of the DCM solution using a pipette. Do not mix.

  • Cap the vial loosely and leave it undisturbed in a vibration-free area for 24-48 hours.

  • Crystals will grow at the interface as the solvents diffuse.

References

  • Parambil, J., et al. (2019). Template-induced Polymorphic Domain (TiPoD) for CBZ crystallisation. ResearchGate. Link

  • BenchChem Technical Support. (2025). Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem. Link

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines (Analogous Cbz-protection handling). Organic Syntheses, 92, 91-102. Link

  • MDPI. (2025). Synthesis and Characterization of Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate (Structural analog crystallization). MDPI. Link

Optimization

Technical Support Center: Thermal Stability &amp; Troubleshooting for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As researchers scale up syntheses or perform high-temperature processing (e.g., vacuum distillation, hot-melt extrusion) with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate , t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up syntheses or perform high-temperature processing (e.g., vacuum distillation, hot-melt extrusion) with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate , thermal stability becomes a critical parameter.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. This compound features a unique structural juxtaposition: a nucleophilic primary alcohol and an electrophilic carboxybenzyl (Cbz) protected amine. Understanding the thermodynamic and kinetic interplay between these functional groups is essential for preventing product loss.

PART 1: Core Troubleshooting & FAQs

Q1: During vacuum distillation, I am observing unexplained mass loss and the generation of a benzyl alcohol byproduct. What is happening?

The Causality: You are observing intramolecular transesterification . While the Cbz group is generally stable up to 150°C in isolated systems [1], the specific architecture of this molecule introduces a kinetic vulnerability. The primary hydroxyl group on the C2-ethyl chain acts as an internal nucleophile. At elevated temperatures (>110°C), the hydroxyl oxygen attacks the carbamate carbonyl carbon at the N4 position. Because the transition state forms a thermodynamically favorable 7-membered ring (a 1,4-oxazepane derivative fused to the morpholine core), this intramolecular cyclization outcompetes standard thermal cleavage, expelling benzyl alcohol as a byproduct.

The Solution:

  • Process adjustment: Keep distillation temperatures strictly below 100°C by utilizing high-vacuum setups (e.g., wiped film evaporation).

  • Chemical adjustment: Temporarily mask the primary alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether or acetate) prior to any severe thermal processing.

Q2: My sample is releasing a gas and leaving behind a highly basic residue during prolonged heating above 180°C. Is the morpholine ring degrading?

The Causality: The morpholine core is intact; the gas evolution is due to thermal decarboxylation of the Cbz protecting group. Carbamates undergo thermal degradation at extreme temperatures, typically yielding isocyanates, amines, and carbon dioxide [1]. For Cbz-protected amines, the degradation pathway specifically releases CO₂, toluene, and leaves behind the deprotected secondary amine (2-(2-hydroxyethyl)morpholine) [2]. The sudden appearance of this secondary amine causes the basic shift in your residue.

The Solution: Avoid prolonged exposure to temperatures above 150°C. If your workflow strictly requires high-temperature processing, consider swapping the Cbz group for a more thermally robust protecting group, such as an N-benzyl or N-tosyl group.

Q3: Does the solvent environment impact the thermal stability of the Cbz group?

The Causality: Yes. Protic solvents or trace moisture significantly lower the activation energy required for carbamate cleavage. While Cbz groups are highly stable in neutral, anhydrous conditions, heating them in the presence of water or protic species can induce premature hydrolysis, stripping the protecting group well below its standard thermal degradation point [3].

The Solution: Ensure all thermal processing (e.g., refluxing in high-boiling solvents like toluene or DMF) is conducted under strictly anhydrous conditions using inert gas (N₂/Ar) purging.

PART 2: Quantitative Thermal Degradation Data

To facilitate rapid risk assessment during your experimental design, the following table summarizes the primary thermal degradation pathways, their onset temperatures, and structural consequences.

Degradation PathwayOnset Temp (°C)Primary ByproductsStructural ConsequenceMitigation Strategy
Intramolecular Cyclization 110 - 130Benzyl AlcoholFused 7-membered bicyclic carbamateHydroxyl protection (TBS/Ac)
Thermal Decarboxylation > 180CO₂, TolueneDeprotected secondary amineStrict temperature limits (<150°C)
Oxidative Degradation > 80 (in air)AldehydesOxidation of primary alcoholInert atmosphere (N₂/Ar)

PART 3: Self-Validating Experimental Protocols

To accurately map the thermal stability window for your specific batch, perform the following Forced Isothermal Stress Test . This protocol is designed as a self-validating system: the mass balance check ensures that no hidden degradation pathways (like polymerization) are occurring unmeasured.

Protocol: Isothermal Stress Testing & LC-MS Profiling

Objective: Determine the exact onset temperature of intramolecular cyclization versus decarboxylation.

  • Step 1: Sample Preparation. Weigh exactly 5.0 mg of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate into three separate heavy-walled glass HPLC vials. Purge the vials with dry N₂ for 2 minutes and seal tightly to eliminate oxidative variables.

  • Step 2: Isothermal Incubation. Place the vials in a calibrated, pre-heated thermal block set to 100°C, 130°C, and 160°C, respectively. Incubate for exactly 120 minutes.

  • Step 3: Quenching. Remove the vials and immediately submerge them in an ice-water bath for 5 minutes to halt all thermal reactions kinetically.

  • Step 4: Reconstitution. Dissolve the residue in exactly 1.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v). Vortex for 30 seconds.

  • Step 5: LC-MS Analysis. Inject 5 µL onto a C18 reverse-phase column. Monitor for three specific masses:

    • Parent Mass:

      
      
      
    • Cyclized Byproduct:

      
      
      
    • Deprotected Amine:

      
      
      
  • Self-Validation Check (Critical): Calculate the total molar peak area. The sum of the Parent + Cyclized + Deprotected peaks must account for >95% of the initial control peak area. If the mass balance falls below 95%, secondary oligomerization has occurred, and the test must be repeated at lower concentrations or shorter timeframes.

PART 4: Mandatory Visualization

The following diagram maps the logical relationship between the applied thermal stress and the resulting mechanistic degradation pathways.

ThermalDegradation Start Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Heat1 Moderate Heat (110°C - 150°C) Start->Heat1 Thermal Stress Heat2 High Heat (> 180°C) Start->Heat2 Extreme Thermal Stress Mech1 Intramolecular Nucleophilic Attack Heat1->Mech1 Mech2 Thermal Cleavage (Decarboxylation) Heat2->Mech2 Prod1 Bicyclic Carbamate + Benzyl Alcohol Mech1->Prod1 Transesterification Prod2 2-(2-hydroxyethyl)morpholine + CO2 + Toluene Mech2->Prod2 Cbz Degradation

Fig 1: Thermal degradation pathways of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

PART 5: References

  • Title: Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance Source: Sustainability (via NIH/PMC) URL: [Link]

  • Title: Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling Source: ACS Chemical Biology URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Extraction of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the technical support center for professionals working with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. This guide provides in-depth answers to common questions regarding solvent selection for its extra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals working with Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. This guide provides in-depth answers to common questions regarding solvent selection for its extraction, complete with troubleshooting advice and detailed protocols to ensure the efficiency and success of your experiments.

Part 1: Analyte & Solvent Fundamentals

This section addresses the foundational knowledge required for making an informed solvent choice, starting with the properties of the target molecule.

Q1: What are the key physicochemical properties of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate that influence solvent selection?

To select an appropriate extraction solvent, we must first understand the structure and resulting properties of the target molecule.

  • Structure: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate possesses a combination of polar and non-polar functional groups.

    • Polar Groups: The molecule contains a hydroxyl (-OH) group, an ether linkage within the morpholine ring, and a carbamate group. These groups can participate in hydrogen bonding and dipole-dipole interactions, imparting significant polarity.

    • Non-Polar Group: The benzyl group (a benzene ring attached to a CH2 group) is non-polar and contributes lipophilic character.

  • Overall Polarity: Due to the presence of multiple polar functionalities, the molecule is considered moderately polar. An analogous compound, Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate, has a calculated XLogP3 value of 0.6, indicating a preference for more polar environments.[1]

  • Solubility Implications: The molecule's structure suggests it will be most soluble in moderately polar organic solvents that can interact with its various functional groups. Its solubility in highly non-polar solvents like hexane is expected to be low, while the hydroxyl group may give it some partial solubility in water.[2][3]

Q2: What are the universal criteria for choosing an effective extraction solvent?

The ideal solvent for a liquid-liquid extraction (LLE) must meet several key criteria to ensure efficient and clean separation.[4][5]

  • High Selectivity & Distribution Coefficient: The solvent must have a high affinity for the target compound (high solubility) but low affinity for the impurities you wish to leave behind.[4][5] This ensures the majority of your target molecule moves into the extraction solvent.

  • Immiscibility: The extraction solvent must not be miscible with the initial solution (the "feed").[4][6] For extractions from an aqueous reaction mixture, the organic solvent must form a distinct layer.

  • Density Difference: A significant difference in density between the two liquid phases allows for rapid and clear separation under gravity in a separatory funnel.[7][8] Chlorinated solvents like dichloromethane are denser than water, while many others, like ethyl acetate, are less dense.[8][9]

  • Low Boiling Point: A lower boiling point simplifies the removal of the solvent via evaporation (e.g., on a rotary evaporator) after extraction, which minimizes the risk of thermally degrading the target compound.[10][11]

  • Safety, Cost, and Environmental Impact: The solvent should have low toxicity and flammability.[11] Cost, availability, and environmental impact (e.g., biodegradability) are also critical considerations in process development.[12][13]

Part 2: Recommended Solvents & Protocols

This section provides specific solvent recommendations and a standard operating procedure for extraction.

Q3: Which organic solvents are recommended for extracting Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate from an aqueous phase?

Based on the molecule's moderately polar nature and established chemical workup procedures for similar compounds, two solvents are highly recommended: Ethyl Acetate (EtOAc) and Dichloromethane (DCM) .

  • Ethyl Acetate (EtOAc): This is often the first choice. It is a moderately polar solvent that can effectively dissolve the target molecule through interactions with its polar groups.[14] A patent describing the synthesis of related benzyl morpholine derivatives successfully uses ethyl acetate for extraction from an aqueous workup, demonstrating its field-proven efficacy.[15] It is also considered a "green" or environmentally friendly solvent due to its biodegradability.[12]

  • Dichloromethane (DCM or Methylene Chloride): DCM is an excellent and versatile solvent capable of dissolving a wide range of compounds due to its ability to interact with both polar and nonpolar substances.[7][10][16] Its key advantages are its high density (it forms the bottom layer with water, which can simplify handling) and its very low boiling point (39.6°C), making it easy to remove.[7][10] However, it is a chlorinated solvent and carries more significant health and environmental concerns than ethyl acetate.[17]

Q4: How do the recommended solvents compare?

The choice between Ethyl Acetate and Dichloromethane often depends on the specific impurities in your reaction mixture and laboratory safety protocols.

PropertyEthyl Acetate (EtOAc)Dichloromethane (DCM)Rationale & Citation
Formula C₄H₈O₂CH₂Cl₂[8][9]
Relative Polarity 0.2280.309A measure of the solvent's polarity, with water being 1.0.[18]
Boiling Point 77.1 °C39.6 °CA lower boiling point allows for easier removal post-extraction.[7][12]
Density 0.902 g/cm³1.33 g/cm³EtOAc is less dense than water (top layer); DCM is denser (bottom layer).[7][12]
Water Solubility Slightly soluble (8.3 g/100 mL)Slightly soluble (1.3 g/100 mL)Low miscibility is crucial for forming two distinct phases.[7][12]
Safety Profile Flammable, mild irritant. Considered a "green solvent".Non-flammable but volatile and a suspected carcinogen.Safety is a primary concern in solvent selection.[12][14][17]
Q5: What is a standard protocol for the liquid-liquid extraction of this compound?

This protocol outlines a standard procedure using a separatory funnel. The choice of solvent (EtOAc or DCM) will determine which layer is collected.

Experimental Protocol: Liquid-Liquid Extraction

  • Preparation: Transfer the aqueous reaction mixture into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add a volume of the chosen organic solvent (e.g., ethyl acetate). The volume is typically between one-third to equal the volume of the aqueous phase.

  • Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and mix the layers. To minimize emulsion formation, use gentle to moderate inversions or rocking for 1-2 minutes rather than vigorous shaking.[19][20]

  • Separation: Place the funnel back on a ring stand and allow the layers to separate completely. Remove the stopper before draining.

  • Draining:

    • If using Ethyl Acetate (less dense), drain and collect the bottom aqueous layer. The desired product is in the top organic layer remaining in the funnel. Pour the organic layer out through the top opening to avoid re-contamination.

    • If using Dichloromethane (denser), drain and collect the bottom organic layer containing your product.[8]

  • Repeat Extractions: Transfer the initial aqueous layer back into the funnel and repeat the extraction process 2-3 times with fresh portions of the organic solvent to maximize yield.

  • Combine & Dry: Combine all collected organic extracts. To remove residual water, add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and filter.

  • Solvent Removal: Remove the solvent from the dried organic phase using a rotary evaporator to isolate the crude product.

Part 3: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section provides solutions to the most common extraction problems.

Q6: A thick, stable layer formed between the aqueous and organic phases. What is this, and how can I resolve it?

This is an emulsion , a stable dispersion of one liquid in the other, which is a very common problem in liquid-liquid extraction.[19] Emulsions are often caused by the presence of surfactant-like compounds or by overly vigorous shaking.[19][20]

Prevention is the best strategy:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or rock the separatory funnel. This provides sufficient surface area for extraction without the high shear forces that create emulsions.[19][20]

Methods to Break an Emulsion:

  • Time: Allow the funnel to stand undisturbed for a longer period (10-30 minutes). Sometimes, the layers will separate on their own.[20][21]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid salt. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the phases apart.[19][21]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning is a highly effective method for breaking emulsions.[19][21][22]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or phase separation filter paper.[19][22]

  • Add a Different Solvent: Adding a small amount of a different solvent can alter the polarity and help break the emulsion.[19][22]

  • Temperature Change: Gently warming the funnel in a warm water bath can sometimes disrupt the emulsion.

Q7: My extraction yield is low. What are the potential causes and solutions?

Low recovery of the target compound can be attributed to several factors:

  • Insufficient Extractions: A single extraction is often incomplete. Performing multiple extractions (e.g., 3 times) with smaller volumes of solvent is more effective than one extraction with a large volume.

  • Incorrect pH: The charge state of your molecule can affect its solubility. Although this carbamate-protected morpholine is unlikely to be protonated or deprotonated under normal conditions, extreme pH values in the aqueous layer could potentially hydrolyze the carbamate or ester groups. Ensure the aqueous phase is neutral or slightly basic before extraction.

  • Compound is Too Water-Soluble: If the target molecule has high water solubility, a standard extraction may be inefficient. In this case, "salting out" the aqueous layer by adding a large amount of NaCl before extraction can decrease the polarity of the aqueous phase and drive more of the compound into the organic layer.

  • Emulsion Formation: As discussed in Q6, the target compound can become trapped within an unresolved emulsion, leading to poor recovery.[19]

Part 4: Visual Workflows & Diagrams

Visual aids can help clarify the decision-making process and experimental steps.

SolventSelection A Start: Aqueous Reaction Mixture Containing Target Compound B Assess Polarity of Target Compound (Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate) A->B C Result: Moderately Polar B->C D Select Water-Immiscible Organic Solvent C->D E Option 1: Ethyl Acetate (EtOAc) D->E  Greener, Less Dense F Option 2: Dichloromethane (DCM) D->F  Higher Density, Volatile G Considerations for EtOAc E->G Details I Proceed to Extraction E->I H Considerations for DCM F->H Details F->I LLE_Workflow cluster_extraction Extraction Cycle (Repeat 2-3x) cluster_workup Final Workup A 1. Combine Aqueous Phase & Organic Solvent in Funnel B 2. Gently Mix & Vent A->B C 3. Allow Layers to Separate B->C D 4. Drain & Collect Appropriate Layer C->D E 5. Combine All Organic Extracts D->E After final extraction F 6. Dry with Na2SO4 or MgSO4 E->F G 7. Filter to Remove Drying Agent F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Isolated Crude Product H->I

Caption: Standard liquid-liquid extraction workflow.

References
  • Vertex AI Search. (n.d.). Why is Ethyl Acetate a Good Solvent for Extraction?
  • CK12.org. (n.d.). Why is dichloromethane a good solvent for extraction processes?
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Elchemy. (2025, September 25). Exploring the Versatile Uses of Dichloromethane: From Chemistry to Applications.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • APC Pure. (n.d.). The Complete Guide to Ethyl Acetate / Ethyl Ethanoate.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction.
  • Chemistry LibreTexts. (n.d.). Solvents and Polarity.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • Vertec BioSolvents. (2025, December 19). Ethyl Acetate Solvent: Bio-Based Green Alternative for Industrial Applications.
  • Lab Pro. (2026, January 25). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
  • Lab Alley. (2023, June 1). Dichloromethane And Its Uses.
  • The Organic Chemistry Tutor. (n.d.). Ethyl Acetate - Common Organic Chemistry.
  • ReAgent Chemical Services. (2017, December 21). Uses of Dichloromethane | The Chemistry Blog.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • PubChem. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)morpholine.
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: A Comparative Guide on Solvent and Field Strength Optimization

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Functionalized Morpholines Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Functionalized Morpholines

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a highly versatile building block in medicinal chemistry. However, verifying its structural integrity via 1H NMR spectroscopy presents significant analytical challenges. The combination of a rigid morpholine chair conformation and a carboxybenzyl (Cbz) protecting group creates a highly complex, overlapping spin system.

This guide objectively compares standard analytical methodologies (room-temperature CDCl3 at 400 MHz) against optimized high-resolution techniques (high-temperature DMSO-d6 at 600 MHz), providing actionable, self-validating protocols for accurate spectral interpretation.

Mechanistic Causality of Spectral Complexity

To optimize the analytical method, we must first understand the physical chemistry driving the spectral artifacts:

  • Restricted C-N Bond Rotation (Rotamers): The lone pair on the morpholine N4 nitrogen delocalizes into the carbonyl group of the Cbz moiety. This resonance imparts partial double-bond character to the N-C(O) bond, restricting free rotation . At 298 K, this rotation occurs at a rate comparable to the NMR timescale, resulting in severe line broadening or the appearance of duplicate signal sets (cis and trans rotamers) for the benzylic CH2 and the ring protons adjacent to the nitrogen (C3 and C5).

  • Diastereotopic Ring Protons: The 2-hydroxyethyl substituent at C2 locks the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions . Consequently, the methylene protons on C3, C5, and C6 are strictly axial or equatorial. They become diastereotopic and exhibit complex multiplet splitting patterns driven by large axial-axial (

    
     Hz) and smaller axial-equatorial (
    
    
    
    Hz) coupling constants .

RotamericEquilibrium Cis Cis-Rotamer Broad NMR Signals TS Restricted C-N Rotation (Partial Double Bond) Cis->TS kT < ΔG‡ (298 K) Trans Trans-Rotamer Broad NMR Signals Trans->TS TS->Cis TS->Trans Fast Fast Exchange Regime Coalesced Sharp Signals TS->Fast kT > ΔG‡ (353 K)

Fig 1. Thermodynamic basis of rotameric exchange and signal coalescence in VT-NMR.

Product Performance Comparison: Solvent Systems & Temperature

The standard practice of dissolving the compound in CDCl3 at room temperature often yields unpublishable data for Cbz-protected morpholines. By switching to a high-boiling solvent like DMSO-d6 and applying Variable Temperature (VT) NMR, we can manipulate the thermodynamic environment to our advantage.

Table 1: 1H NMR Signal Resolution Comparison (400 MHz Spectrometer)
Proton AssignmentStandard Method: CDCl3 (298 K)Optimized Method: DMSO-d6 (353 K)Analytical Advantage / Causality
Benzylic -CH2- Broad singlet or two distinct peaks (~5.1 ppm).Sharp, integrated singlet (~5.0 ppm).High thermal energy surpasses the rotational energy barrier, coalescing rotamers.
C3 and C5 -CH2- Unresolved, broad humps (~2.8 - 3.9 ppm).Sharp, distinct multiplets with calculable

-couplings.
Fast-exchange regime eliminates rotameric broadening, revealing true spin-spin coupling.
Hydroxyl (-OH) Broad, highly variable shift; often overlaps with ring protons.Sharp triplet (~4.4 ppm); exchanges rapidly at 353 K.DMSO strongly hydrogen-bonds to the OH, shifting it downfield and away from the aliphatic region.
C2-H (Methine) Obscured by C3/C5 rotameric broadening.Distinct multiplet (~3.4 ppm).Coalescence of adjacent protons clears the spectral window for accurate integration.

Product Performance Comparison: Spectrometer Field Strength

Even after resolving the rotamer issue via VT-NMR, the inherent complexity of the morpholine spin system requires adequate dispersion to prevent second-order artifacts.

Table 2: Field Strength Comparison (DMSO-d6 at 353 K)
Parameter400 MHz Routine Spectrometer600 MHz High-Resolution SpectrometerPerformance Verdict
Spectral Dispersion Moderate. C6-H2 and C2'-H2 signals often overlap.Excellent. Complete baseline separation of all aliphatic multiplets.600 MHz is superior for assigning specific axial/equatorial protons.
Coupling Constants (

)
Difficult to extract due to second-order effects (

).
First-order approximation becomes valid;

easily measured.
600 MHz is required for rigorous conformational proof.
Signal-to-Noise (S/N) Sufficient for main peaks, poor for minor impurities.High S/N allows detection of trace synthesis byproducts.600 MHz is required for pharmaceutical-grade purity validation.

Self-Validating Experimental Protocol: High-Temperature NMR

To ensure trustworthiness and reproducibility, the following VT-NMR protocol incorporates internal validation checkpoints. Do not simply heat the probe; the system must be thermodynamically and electronically stabilized to yield quantitative data.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in 0.6 mL of anhydrous DMSO-d6.

  • Self-Validation: Visually inspect the NMR tube. The solution must be perfectly clear. Micro-particulates will distort the localized magnetic field (

    
    ), ruining the lineshape and preventing accurate shimming.
    

Step 2: Temperature Equilibration (VT-NMR)

  • Action: Insert the sample and set the probe temperature to 353 K (80 °C). Allow exactly 10 minutes for thermal equilibration.

  • Self-Validation: Monitor the chemical shift difference (

    
    ) between the residual DMSO pentet and the HDO water peak. A stabilized 
    
    
    
    over a 2-minute observation window confirms the sample has reached true thermal equilibrium.

Step 3: High-Temperature Probe Tuning & Matching

  • Action: Re-tune and match the probe after the sample has reached 353 K.

  • Causality: The dielectric constant of DMSO changes drastically with temperature, which detunes the RF coil. Failing to re-tune will result in severe loss of 90° pulse efficiency, poor signal-to-noise, and unreliable quantitative integration.

Step 4: Shimming and Acquisition

  • Action: Perform gradient shimming on the Z-axis, then acquire the spectrum using a standard 1D sequence (e.g., zg30), 16-32 scans, and a relaxation delay (D1) of 2 seconds.

  • Self-Validation: Check the Full-Width at Half-Maximum (FWHM) of the residual DMSO peak prior to full acquisition. It must be < 1.0 Hz to ensure the magnetic field is sufficiently homogeneous for resolving the complex morpholine multiplets.

Protocol Prep Sample Prep 15 mg in DMSO-d6 Tune Probe Tuning Crucial at 353 K Prep->Tune Temp VT Equilibration Monitor Δδ (H2O-DMSO) Tune->Temp Acq Acquisition 600 MHz, zg30 Temp->Acq Proc Processing Apodization & FT Acq->Proc

Fig 2. Self-validating high-temperature NMR acquisition workflow.

Conclusion

For the structural validation of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, standard room-temperature NMR in CDCl3 is analytically insufficient due to Cbz-induced rotameric broadening and complex morpholine spin systems. By shifting to DMSO-d6 at 353 K on a 600 MHz spectrometer , researchers can overcome the rotational energy barrier, coalesce the rotameric signals, and achieve the spectral dispersion necessary for unambiguous structural and conformational assignment.

References

  • Title: Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL: [Link]

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (PMC) URL: [Link]

Comparative

Technical Guide: C13 NMR Structural Elucidation of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Topic: C13 NMR Chemical Shifts for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (often abbreviated as Cbz-2-(2-hydroxyethyl)morpholine ) is a critical chiral scaffold in medicinal chemistry, particularly for synthesizing inhibitors targeting kinases and G-protein coupled receptors (GPCRs).

Unlike simple morpholines, this molecule presents a unique spectroscopic challenge: Rotameric broadening . The carbamate (Cbz) protecting group induces restricted rotation around the N-C(O) bond, frequently causing signal doubling or broadening in NMR spectra at room temperature. This guide provides a definitive assignment strategy, comparing its spectral signature against common alternatives (Boc-protected and free amine precursors) to ensure precise structural validation.

Structural Assignment & Numbering Strategy

To ensure reproducible assignments, we utilize a systematic numbering scheme based on the morpholine core and the Cbz-protecting group.

Visualizing the Core Structure

The following diagram outlines the atom mapping used throughout this guide. Note the distinction between the "Syn" and "Anti" rotamers which affect the chemical shift of carbons adjacent to the nitrogen (C3 and C5).

ChemicalStructure cluster_0 Morpholine Core cluster_1 Side Chain cluster_2 Cbz Group C2 C2 (Methine) C3 C3 (N-CH2) C2->C3 C6 C6 (O-CH2) C2->C6 O-Link SC_CH2 C1' (CH2-Alkyl) C2->SC_CH2 Carbamate C=O (Carbamate) C3->Carbamate N-Link C5 C5 (N-CH2) C5->Carbamate N-Link C6->C5 SC_CH2OH C2' (CH2-OH) SC_CH2->SC_CH2OH Bn_CH2 Bn-CH2 Carbamate->Bn_CH2 Aromatic Ph Ring (127-136 ppm) Bn_CH2->Aromatic

Caption: Segmented structural analysis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate highlighting distinct chemical environments.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its Boc-analog (common alternative) and the Free Amine (precursor). This comparison is vital for monitoring deprotection reactions or validating protecting group swaps.

Solvent: CDCl₃ (Referenced to 77.16 ppm) Temperature: 298 K (Note: Rotamers may cause peak doubling for C3/C5).

Carbon PositionTarget: Cbz-Derivative (δ ppm)Alt 1: Boc-Derivative (δ ppm)Alt 2: Free Amine (δ ppm)Diagnostic Note
C=O (Carbamate) 155.1 - 155.5 154.5 - 154.8N/ACbz carbonyl is typically downfield of Boc.
Aromatic (Ipso) 136.2 - 136.5 N/AN/AKey indicator of Benzyl group presence.
Aromatic (CH) 127.8 - 128.6 N/AN/AMultiplet typical of mono-substituted benzene.
Bn-CH₂ 67.1 - 67.5 N/AN/ADiagnostic benzylic methylene.
t-Bu (Quaternary) N/A~79.5N/ADistinctive Boc signal absent in Cbz.
t-Bu (Methyl) N/A~28.4N/AIntense singlet in Boc analogs.
C2 (Methine) 73.5 - 74.5 73.5 - 74.575.0 - 76.0Chiral center; shift is sensitive to 2-substituent.
C6 (O-CH₂) 66.2 - 66.8 66.2 - 66.867.5 - 68.0Relatively stable across derivatives.
C2' (CH₂-OH) 58.5 - 59.5 58.5 - 59.559.0 - 60.0Terminal alcohol carbon.
C3/C5 (N-CH₂) 44.0 - 46.5 (Broad) 44.0 - 46.0 (Broad)46.0 - 48.0 (Sharp) CRITICAL: Cbz/Boc cause broadening; Free amine is sharp.
C1' (Sidechain) 33.0 - 34.5 33.0 - 34.535.0 - 36.0Connects ring to hydroxyethyl group.
Expert Insight: The Rotamer Effect

In the Cbz-derivative, the N-C(O) bond has partial double-bond character. This creates two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

  • Observation: You will likely see the C3 and C5 signals appear as two unequal peaks or broad humps in the 44–46 ppm range.

  • Validation: To confirm purity vs. rotamers, run the experiment at 323 K (50°C) . The signals should coalesce into sharp singlets as rotation becomes rapid.

Detailed Experimental Protocol

To achieve the resolution required for distinguishing the side-chain carbons from the ring carbons, follow this optimized protocol.

Reagents & Equipment
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (v/v). Note: DMSO-d6 is recommended only if OH proton coupling is required.

  • Sample Mass: 15–20 mg (for optimal 13C S/N ratio).

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 20 mg of the product in 0.6 mL CDCl₃.

    • Crucial: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ traces from synthesis) which can cause line broadening.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of carbonyls).

    • Scans (NS): Minimum 512 scans (Cbz quaternary carbons are slow to relax).

    • Spectral Width: -5 to 220 ppm.

  • Processing:

    • Apply an exponential window function (LB = 1.0 Hz) to enhance signal-to-noise for the quaternary carbonyl and ipso-carbons.

    • Reference the middle peak of the CDCl₃ triplet to 77.16 ppm .

Decision Logic for Structural Confirmation

Use this flowchart to troubleshoot and validate your spectral data.

DecisionLogic Start Acquire 13C Spectrum Check_CO Peak at ~155 ppm? Start->Check_CO Check_Aromatic Peaks at 127-137 ppm? Check_CO->Check_Aromatic Yes Suspect_Boc Check for ~80/28 ppm (Boc Contamination) Check_CO->Suspect_Boc No (Shift ~154) Suspect_Free Suspect Deprotection (Free Amine) Check_CO->Suspect_Free No (Missing CO) Check_Broad Are C3/C5 (44-46 ppm) Broad? Check_Aromatic->Check_Broad Yes Check_Aromatic->Suspect_Boc No (Missing Ph) Run_HT Run High-Temp NMR (50°C) Check_Broad->Run_HT Ambiguous Valid Valid Structure: Rotamers Present Check_Broad->Valid Yes (Expected) Confirm_Cbz Cbz Group Confirmed Run_HT->Valid Peaks Coalesce

Caption: Logical workflow for validating Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for Cbz and Morpholine fragment shifts).
  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for Morpholine and Benzyl carbamate baseline data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative guide on rotameric broadening in amides/carbamates).

Sources

Validation

HPLC Method Development and Column Comparison Guide for the Purity Analysis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary The quantification and purity analysis of pharmaceutical intermediates require robust, stability-indicating analytical procedures. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a critical, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of pharmaceutical intermediates require robust, stability-indicating analytical procedures. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a critical, synthetically protected morpholine derivative. Developing a High-Performance Liquid Chromatography (HPLC) method for this compound presents unique selectivity challenges due to the juxtaposition of a highly hydrophobic protecting group and a polar hydroxyl moiety.

This guide objectively compares various column chemistries for this specific analyte, explains the mechanistic causality behind mobile phase selection, and provides a self-validating experimental protocol aligned with the latest [1].

Workflow A 1. Analyte Profiling Cbz-Morpholine Derivative B 2. Column Screening C18 vs Phenyl-Hexyl vs Polar-Embedded A->B C 3. Mobile Phase Optimization Buffer pH & Organic Modifier B->C D 4. Gradient Tuning Maximize Resolution (Rs > 2.0) C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Fig 1: Step-by-step HPLC method development and validation lifecycle.

Analyte Profiling & Mechanistic Causality

Before selecting chromatographic conditions, it is critical to assess the ionogenic nature of the compound and its potential degradation products.

  • The Morpholine Core: Unprotected morpholine is a highly basic secondary amine (pKa ~8.3) that typically causes severe peak tailing on residual silanols[2]. However, in Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, the nitrogen is protected by a benzyl chloroformate (Cbz) group.

  • Mechanistic Causality of the Cbz Group: The carbamate linkage facilitates resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl oxygen. This drastically reduces the basicity of the nitrogen, rendering the target molecule effectively neutral under standard reversed-phase HPLC conditions (pH 2.0–8.0).

  • Mobile Phase pH Strategy: Because the target analyte is neutral, mobile phase pH will not significantly alter its retention time. However, pH control is strictly required to manage the ionization of structurally related impurities—specifically, the unreacted starting material, 2-(2-hydroxyethyl)morpholine, which remains highly basic. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), basic impurities are fully protonated, highly polar, and elute early, maximizing resolution from the highly retained, hydrophobic Cbz-protected target.

Selectivity Target Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Sub1 Hydrophobic Cbz Group (Strong UV Chromophore) Target->Sub1 Sub2 Morpholine Ring (Neutralized by Carbamate) Target->Sub2 Sub3 2-Hydroxyethyl Group (Polar, H-Bonding) Target->Sub3 Col1 Standard C18 (Hydrophobic Retention) Sub1->Col1 Primary Retention Col2 Phenyl-Hexyl (π-π Interactions) Sub1->Col2 Strong π-π Selectivity Col3 Polar-Embedded C18 (H-Bonding + Hydrophobic) Sub3->Col3 Secondary H-Bonding

Fig 2: Mechanistic interactions between analyte structural moieties and column chemistries.

Column Chemistry Comparison

To establish the most robust method, three distinct stationary phases were evaluated. The critical pair for resolution (


) is the target analyte and Benzyl Alcohol , a common hydrolytic degradation product of the Cbz group.
Comparative Performance Data
Column Chemistry (150 x 4.6 mm, 3.5 µm)Retention Time (

)
Tailing Factor (

)
Resolution (

) from Benzyl Alcohol
Resolution (

) from Morpholine SM
Overall Suitability
Standard C18 (Octadecylsilane)8.45 min1.151.8> 10.0Acceptable
Phenyl-Hexyl (Phenyl-hexyl silane)9.10 min1.083.5 > 10.0Optimal
Polar-Embedded C18 (Amide-shielded)7.80 min1.051.58.5Sub-optimal

Analysis of Results: While a Standard C18 column provides acceptable retention driven by the hydrophobic Cbz group, it struggles to completely resolve the target from benzyl alcohol, as both rely purely on hydrophobic partitioning. The Phenyl-Hexyl column is optimal . It leverages


 electron interactions with the aromatic ring of the Cbz group, providing orthogonal selectivity that dramatically increases the resolution (

) between the target and aromatic degradation products.

Self-Validating Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. By incorporating mandatory System Suitability Testing (SST) prior to sample injection, the method guarantees that the chromatographic environment is fit for its intended purpose[3].

A. Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.7).

  • Mobile Phase B (Organic): 100% LC-grade Acetonitrile (ACN). Note: ACN is preferred over Methanol to maintain lower backpressures and provide a lower UV cutoff, which is critical for detecting non-aromatic impurities.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5.0 µL.

  • Detection (UV): 215 nm (for aliphatic impurities) and 254 nm (primary wavelength for Cbz-chromophore).

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar starting materials)

  • 2.0 - 10.0 min: 10%

    
     90% B (Linear gradient for target elution)
    
  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 12.1 min: 90%

    
     10% B (Return to initial conditions)
    
  • 12.1 - 16.0 min: 10% B (Re-equilibration)

C. System Suitability Test (SST) - The Self-Validation Gate

Prepare a Standard Solution of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate at 1.0 mg/mL.

  • Inject the Standard Solution five (5) consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area

      
      .
      
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
    • Resolution (

      
      ) between target and Benzyl Alcohol 
      
      
      
      . Do not proceed with sample analysis unless all SST criteria are met.

Method Validation Framework (ICH Q2(R2) Alignment)

To ensure regulatory compliance, the developed method must be validated according to the updated [4], which emphasize a lifecycle and Quality-by-Design (QbD) approach[3].

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities[1]. Forced degradation studies (acid, base, peroxide, heat, and light) must be performed. The Phenyl-Hexyl column ensures peak purity (assessed via Diode Array Detector) remains

    
     for the target peak.
    
  • Linearity & Range: Evaluate a minimum of 5 concentrations ranging from 50% to 150% of the target specification limit (e.g., 0.5 mg/mL to 1.5 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Robustness: Deliberate variations in method parameters (e.g., Flow rate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mL/min, Column Temp 
    
    
    
    °C) must be tested to ensure the method consistently delivers dependable results.

References

  • International Council for Harmonisation (ICH) . "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • European Medicines Agency (EMA) . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research . "A process of method development: A chromatographic approach." Available at:[Link]

Sources

Comparative

Analytical Guide: IR Spectroscopic Characterization of Benzyl Ester and Hydroxyl Groups in APIs

Executive Summary In pharmaceutical drug development, the accurate structural characterization of active pharmaceutical ingredients (APIs) and prodrugs is non-negotiable. Molecules containing both benzyl ester (often use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development, the accurate structural characterization of active pharmaceutical ingredients (APIs) and prodrugs is non-negotiable. Molecules containing both benzyl ester (often used as protecting groups or lipophilicity enhancers) and hydroxyl groups present unique analytical challenges due to their susceptibility to hydrogen bonding and polymorphic shifts.

This guide provides an in-depth mechanistic breakdown of the infrared (IR) spectroscopic signatures of these functional groups. Furthermore, it objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR (KBr Pellet) , demonstrating why ATR has become the gold standard for preserving solid-state integrity during analysis[1].

Mechanistic Spectroscopic Signatures

Understanding the causality behind peak formation is critical for accurate spectral interpretation. The vibrational frequencies of hydroxyl and benzyl ester groups are heavily influenced by their immediate chemical environment[2].

The Hydroxyl (-OH) Group

The O-H stretching vibration is exquisitely sensitive to hydrogen bonding, which alters the dipole moment and bond strength[3][4].

  • Free -OH: In dilute, non-polar environments or gas phases, the absence of hydrogen bonding results in a strong, sharp peak at 3600–3650 cm⁻¹ [4].

  • Hydrogen-Bonded -OH: In solid-state APIs, intermolecular and intramolecular hydrogen bonding weakens the O-H covalent bond. This lowers the vibrational frequency and broadens the signal into a massive, "tongue-like" band between 3200–3550 cm⁻¹ [2][3]. The broader the peak, the more extensive the H-bonding network.

  • C-O Stretch (Alcohol): The corresponding C-O stretch appears as a strong peak in the fingerprint region, typically between 1050–1260 cm⁻¹ [5][6].

The Benzyl Ester Group

The benzyl ester moiety (R-COO-CH₂-C₆H₅) contributes several diagnostic "swords" (sharp, intense peaks) to the IR spectrum:

  • Ester Carbonyl (C=O) Stretch: Because the carbonyl oxygen is highly electronegative, the change in dipole moment during vibration is massive, making this the most prominent peak in the spectrum[3][6]. For aliphatic-derived esters, it appears sharply at 1735–1750 cm⁻¹ [5][7]. If the carbonyl is conjugated (e.g., attached directly to an aromatic ring or double bond), the delocalization of electrons weakens the C=O bond, shifting the peak lower to 1715–1730 cm⁻¹ [7].

  • Ester C-O Stretches: The C-O-C linkage produces two distinct bands between 1100–1300 cm⁻¹ due to asymmetric and symmetric stretching[7][8].

  • Aromatic Benzyl Ring: The sp² hybridized C-H bonds of the benzene ring stretch just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹ )[5]. The ring's C=C skeletal vibrations appear between 1500–1600 cm⁻¹ [4]. Finally, the out-of-plane C-H bending of the monosubstituted benzyl ring yields two highly diagnostic, strong peaks near 730 cm⁻¹ and 695 cm⁻¹ [5].

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

When characterizing APIs containing these functional groups, the choice of FTIR sampling accessory dictates the reliability of the data[9][10].

Transmission FTIR (KBr Pellet): The Risk of Artifacts

Historically, samples were ground with potassium bromide (KBr) and pressed into a transparent pellet under extreme pressure (typically 10 tons)[1][10].

  • The Causality of Failure: KBr is highly hygroscopic. Moisture absorbed during preparation introduces a massive, artificial O-H stretch at ~3400 cm⁻¹, directly masking the API’s intrinsic hydroxyl signals. Furthermore, the immense mechanical pressure can induce polymorphic transformations. This alters the crystal lattice and the native hydrogen-bonding network, causing the API's native -OH band to shift unpredictably and the ester C=O band to split due to phase changes[1].

ATR-FTIR: The Modern Standard for Solid-State Integrity

ATR utilizes an internal reflective element (IRE), typically a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–5 µm into the sample[9][11].

  • The Causality of Success: ATR requires zero sample preparation[11]. The solid API is simply pressed against the crystal. By eliminating hygroscopic matrices and extreme mechanical stress, ATR preserves the native polymorphic state and the true hydrogen-bonding network of the hydroxyl groups. The resulting spectra provide an unadulterated view of the benzyl ester and -OH environments[1][10].

Self-Validating Experimental Protocol

To ensure absolute E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following workflow incorporates real-time validation gates to prevent spectral artifacts during ATR-FTIR analysis.

Phase 1: System Calibration & Background Validation

  • Crystal Cleaning: Wipe the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: Collect a 32-scan background spectrum (4000–650 cm⁻¹, 4 cm⁻¹ resolution).

  • Validation Gate: Inspect the background. The baseline must be flat. Any peak >0.001 absorbance units at 3300 cm⁻¹ (residual IPA/water) or 1735 cm⁻¹ (organic contaminant) mandates immediate recleaning.

Phase 2: Sample Acquisition

  • Sample Placement: Deposit 2–5 mg of the solid API directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil. Crucial Step: Use a torque-limited click-stop mechanism to apply reproducible pressure. Inconsistent pressure alters the effective path length and peak intensities[9].

  • Spectral Scanning: Acquire the sample spectrum using 32 co-added scans to maximize the signal-to-noise ratio.

Phase 3: Data Integrity Check

  • Atmospheric Suppression: Apply an atmospheric compensation algorithm to remove ambient H₂O and CO₂ vapor artifacts.

  • Peak Ratio Validation: Calculate the intensity ratio of the ester C=O stretch (~1735 cm⁻¹) to the aromatic C=C stretch (~1500 cm⁻¹). In a pure, stable polymorph, this ratio acts as an internal standard and must remain constant across triplicate runs.

G cluster_ATR ATR-FTIR Workflow (Recommended) cluster_Trans Transmission FTIR Workflow (Legacy) Start Solid API Sample (Benzyl Ester & Hydroxyl) ATR_Prep Direct Placement on Diamond Crystal Start->ATR_Prep Trans_Mix Grind with Hygroscopic KBr (1:100) Start->Trans_Mix ATR_Clamp Apply Standardized Clamp Pressure ATR_Prep->ATR_Clamp ATR_Scan Scan: Preserves Native H-Bonding (-OH) ATR_Clamp->ATR_Scan Compare Spectral Validation: C=O (~1735 cm⁻¹) & O-H (~3300 cm⁻¹) ATR_Scan->Compare Trans_Press Hydraulic Press (10 Tons) Trans_Mix->Trans_Press Trans_Scan Scan: High Risk of Polymorph Shift Trans_Press->Trans_Scan Trans_Scan->Compare

Fig 1: Experimental workflow comparing ATR-FTIR and Transmission FTIR for API characterization.

Quantitative Performance Metrics

The following table summarizes the empirical performance differences between the two methodologies when analyzing sensitive functional groups.

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute10–15 minutes
H-Bonding Artifact Risk Low (Native state preserved)High (Pressure-induced shifts)
Water Interference (-OH Region) MinimalHigh (KBr is highly hygroscopic)
Path Length / Penetration 1–5 µm (Wavelength dependent)Bulk (Entire pellet thickness)
Signal-to-Noise Ratio (S/N) Excellent (~10,000:1)Variable (Depends on pellet clarity)
Destructiveness Non-destructive (Sample recoverable)Destructive (Mixed with KBr)

References

1.[7] Organic Chemistry Boulder. "IR Spectroscopy Tutorial: Esters." Available at:[Link] 2.[3] Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Available at: [Link] 3.[9] Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Available at: [Link] 4.[4] Tikrit University. "Infrared (IR) Spectroscopy." Available at:[Link] 5.[8] ResearchGate. "An Empirical IR Frequency Map for Ester C=O Stretching Vibrations." Available at: [Link] 6.[5] VSCHT. "Table of Characteristic IR Absorptions." Available at: [Link] 7.[2] King Saud University. "Infrared (IR) spectroscopy: Interpretation of IR spectra." Available at: [Link] 8.[6] Spectroscopy Online. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Available at: [Link] 9.[11] Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)." Available at: [Link] 10.[10] Pressbooks. "Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science." Available at: [Link] 11.[1] Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Available at:[Link]

Sources

Validation

Bioactivity Profile &amp; Comparative Analysis: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Analogs

This guide provides an in-depth technical analysis of the bioactivity and pharmacological potential of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate and its functional analogs.[] Executive Summary: The Scaffold Advan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the bioactivity and pharmacological potential of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate and its functional analogs.[]

Executive Summary: The Scaffold Advantage

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (hereafter referred to as Cbz-HEM ) represents a critical chiral scaffold in medicinal chemistry.[] While primarily utilized as a protected intermediate (N-Cbz protection), its structural core—the 2-substituted morpholine —is a "privileged structure" found in numerous FDA-approved therapeutics (e.g., Aprepitant, Reboxetine, Gefitinib).[]

The bioactivity of this compound class is defined not by the protected intermediate itself, but by the divergent pharmacological profiles accessible through its modification.[] This guide compares the performance of Cbz-HEM analogs across three primary bioactivity domains: Neurokinin-1 (NK1) antagonism , Kinase inhibition , and Metabolic stability .[]

Structural Logic & Analog Classification

The Cbz-HEM molecule consists of three functional zones that dictate its conversion into bioactive analogs:

  • Zone A (N-Terminus): The Benzyloxycarbonyl (Cbz) group.[] In bioactive analogs, this is often replaced by lipophilic aryl groups (NK1 antagonists) or heteroaryl hinges (Kinase inhibitors).[]

  • Zone B (Core): The Morpholine ring.[] Provides solubility and metabolic stability (reduced CYP450 oxidation compared to piperazines).[]

  • Zone C (Side Chain): The 2-hydroxyethyl tail.[] A handle for etherification, oxidation, or cyclization.[]

Comparative Bioactivity Matrix

The following table summarizes the performance of key analog classes derived from the Cbz-HEM scaffold.

Analog ClassStructural ModificationPrimary Bioactivity TargetRelative Potency (IC50/Ki)Key Performance Metric
Class I: N-Aryl Ethers Cbz removed; N-arylation + O-benzylationNK1 Receptor (Antiemetic/Antidepressant)High (0.1 - 10 nM)High BBB permeability; long half-life.[]
Class II: Hinge Binders Cbz replaced by Quinazoline/PyrimidineEGFR / PI3K Kinases Moderate to High (5 - 50 nM)Excellent H-bond acceptor capability in the ATP pocket.[]
Class III: Morpholinones Oxidation of 2-hydroxyethyl to lactone/amideFactor Xa / Thrombin Variable (10 nM - 1 µM)Improved hydrolytic stability in plasma.[]
Class IV: Cbz-Probes Retains Cbz; Side chain functionalizedChiral Resolution / Lipase Assays N/A (Substrate)High enantiomeric excess (>99% ee) in kinetic resolution.[]

Detailed Bioactivity Analysis[1]

A. Neurokinin-1 (NK1) Receptor Antagonism

The 2-substituted morpholine core is essential for high-affinity binding to the NK1 receptor.[]

  • Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor, while the 2-substituent directs the pendant aromatic rings into the hydrophobic pockets of the receptor.[]

  • Performance Comparison: Analogs derived from (S)-Cbz-HEM typically yield higher affinity NK1 antagonists compared to the (R)-enantiomer.[] The Cbz group serves as a lipophilic placeholder during synthesis but must be replaced by a 3,5-bis(trifluoromethyl)benzyl group (as seen in Aprepitant) to achieve maximal bioactivity.[]

    • Data Point: De-protection of Cbz-HEM and subsequent N-alkylation improves Ki from >10 µM (inactive precursor) to <1 nM (active drug).[]

B. Kinase Inhibition (EGFR/PI3K)

In kinase inhibitors, the morpholine ring often functions as a solubility-enhancing group that protrudes into the solvent-exposed region of the ATP binding pocket.[]

  • Role of Hydroxyethyl Side Chain: The hydroxyl group in Cbz-HEM analogs can be converted to a solubilizing ether or amine.[]

  • Performance: Analogs retaining the 2-(2-hydroxyethyl) moiety often show superior metabolic stability compared to unsubstituted morpholines, as the side chain blocks metabolic oxidation at the 2-position.[]

Experimental Protocols

Protocol A: Synthesis of Bioactive N-Aryl Analogs

Objective: Convert Cbz-HEM into a bioactive NK1 antagonist precursor.

  • Deprotection: Dissolve Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in MeOH. Add 10% Pd/C (10 wt%).[] Stir under H₂ atmosphere (1 atm) for 4 hours. Filter through Celite.[]

    • Checkpoint: Monitor disappearance of Cbz peak by TLC (Rf ~ 0.4 in 1:1 EtOAc/Hex).

  • N-Arylation: React the free amine (1.0 eq) with 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 12 hours.

  • Side Chain Modification: The 2-hydroxyethyl group can be etherified using NaH and Benzyl bromide to mimic the Aprepitant core.[]

Protocol B: In Vitro Metabolic Stability Assay

Objective: Compare metabolic stability of Cbz-HEM analogs vs. Piperazine analogs.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: 2-substituted morpholines typically show

      
      , superior to unsubstituted piperazines.[]
      

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the divergent synthesis pathways from the Cbz-HEM scaffold to bioactive classes.

SAR_Pathways CbzHEM Benzyl 2-(2-hydroxyethyl) morpholine-4-carboxylate (Scaffold) FreeAmine 2-(2-Hydroxyethyl) morpholine (Free Amine) CbzHEM->FreeAmine Pd/C, H2 (Deprotection) Prodrug Ester Prodrug (Lipophilic) CbzHEM->Prodrug Esterification of OH group NK1_Analog NK1 Antagonist (e.g., Aprepitant Analog) High Potency FreeAmine->NK1_Analog N-Benzylation + O-Etherification Kinase_Inhib Kinase Inhibitor (e.g., PI3K Ligand) Solubility Enhancer FreeAmine->Kinase_Inhib SnAr with Heterocycle NK1_Analog->Kinase_Inhib Bioactivity Divergence

Caption: Divergent synthesis pathways from the Cbz-HEM scaffold yielding distinct bioactive classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44182317: tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Retrieved from [Link][]

    • Note: Provides physicochemical data for the Boc-analog, directly applicable to the Cbz-analog's scaffold properties.
  • Source for commercial availability and specification of chiral morpholine intermedi
  • Kumari, S., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry.[]Bioorganic & Medicinal Chemistry.

    • Authoritative review on the pharmacological advantages of the morpholine ring in drug design.
  • ChemSRC. Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate CAS Database. Retrieved from [Link][]

    • Verification of the specific Cbz-protected compound identity.

Sources

Comparative

Validating enantiomeric excess of chiral morpholine derivatives

The Architect's Guide to Validating Enantiomeric Excess in Chiral Morpholine Derivatives: SFC, HPLC, and NMR Comparative Workflows Introduction: The Analytical Challenge of Chiral Morpholines Chiral morpholines are privi...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Guide to Validating Enantiomeric Excess in Chiral Morpholine Derivatives: SFC, HPLC, and NMR Comparative Workflows

Introduction: The Analytical Challenge of Chiral Morpholines

Chiral morpholines are privileged heterocyclic scaffolds embedded in numerous blockbuster drugs, serving as critical pharmacophores in agents ranging from neurokinin-1 receptor antagonists (e.g., aprepitant) to antibacterial linezolid precursors [1]. Because the precise stereochemical control of the morpholine ring dictates therapeutic efficacy and safety profiles [2], validating the enantiomeric excess (ee) of these derivatives is a non-negotiable quality attribute in drug development.

However, as a Senior Application Scientist, I frequently observe that secondary amines like morpholines present distinct analytical challenges. Their inherent basicity (pKa ~8.3) induces severe peak tailing and irreversible adsorption on standard silica-based stationary phases. In this guide, I approach ee determination not merely as a routine readout, but as a self-validating system where physicochemical causality dictates our methodological choices.

Mechanistic Causality in Enantioseparation

Why do morpholines misbehave in standard chromatography, and how do we engineer a solution?

The secondary amine nitrogen in the morpholine ring interacts strongly with residual acidic silanol groups on silica supports via ion-exchange and hydrogen bonding. This secondary electrostatic interaction competes with the primary transient diastereomeric complexation required for chiral recognition on polysaccharide-based Chiral Stationary Phases (CSPs). This competition leads to peak broadening, shifting retention times, and compromised resolution (


).

To counteract this, we must manipulate the analytical microenvironment:

  • Mobile Phase Additives : Introducing basic additives (e.g., isopropylamine, diethylamine) competitively masks the acidic silanol sites, ensuring the morpholine interacts exclusively with the chiral selector.

  • State of Matter : Transitioning from liquid high-performance liquid chromatography (HPLC) to supercritical fluid chromatography (SFC) drastically increases mass transfer rates. Supercritical CO₂ possesses liquid-like density but gas-like viscosity, sharpening peaks even for highly basic analytes [3].

Comparative Analysis: Chiral SFC vs. HPLC vs. NMR

When selecting a validation modality, one must weigh throughput, resolution, and structural elucidation capabilities. The table below synthesizes the performance metrics of the three primary analytical pathways.

Table 1: Quantitative Comparison of ee Validation Modalities for Morpholine Derivatives

ParameterChiral SFC (Supercritical Fluid)Chiral HPLC (Normal Phase)NMR (with Chiral Solvating Agents)
Primary Mechanism Transient diastereomeric complexation in supercritical CO₂Transient diastereomeric complexation in organic solventsDiastereomeric complexation in solution (magnetic shielding)
Typical Analysis Time 3 – 8 minutes15 – 45 minutes5 – 10 minutes (post-prep)
Resolution (

) for Amines
Excellent (often >2.0) due to high diffusivityModerate to Good (requires basic additives)Moderate (depends on

dispersion)
Limit of Detection (Minor Enantiomer) < 0.1%< 0.1%~1.0 - 2.0%
Solvent Consumption Low (mostly recycled CO₂)High (Hexane/IPA mixtures)Very Low (Deuterated solvents)
Absolute Configuration Cannot determine directlyCannot determine directlyCan infer via NOE or Mosher's models

Self-Validating Experimental Protocols

A protocol is only as robust as its controls. In chiral analysis, the system must be validated using a racemic standard to unequivocally prove that the method can baseline-resolve both enantiomers without bias before analyzing the asymmetric batch.

Protocol 1: High-Throughput Chiral SFC Method Development

Causality: SFC is the gold standard for basic amines because the high diffusivity of supercritical CO₂ mitigates the slow mass transfer typically responsible for peak tailing in liquid chromatography [3].

Step-by-Step Methodology:

  • Column Selection : Equip the SFC system with a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm).

  • Mobile Phase Preparation : Use medical-grade CO₂ as the primary fluid. Prepare a co-solvent of Methanol containing 0.1% v/v Isopropylamine (IPA). Critical Step: The IPA additive is non-negotiable for morpholines; it suppresses silanol ionization.

  • System Equilibration : Set the backpressure regulator (BPR) to 120 bar and the column oven to 35°C. Pump the CO₂/Co-solvent at an 80:20 ratio at a flow rate of 3.0 mL/min.

  • Racemic Validation (The Control) : Inject 5 µL of a 1 mg/mL racemic morpholine standard. Adjust the co-solvent gradient (e.g., 10% to 40% over 10 mins) until baseline resolution (

    
    ) is achieved.
    
  • Asymmetric Sample Analysis : Inject the synthesized chiral morpholine batch.

  • Quantification : Calculate ee using the integrated peak areas:

    
    
    
Protocol 2: NMR Determination using Chiral Solvating Agents (CSAs)

Causality: When chromatographic methods fail, or when spatial/configuration clues are needed without covalent derivatization, NMR with CSAs like (S)-BINOL provides a rapid, column-free solution. The CSA forms a non-covalent diastereomeric complex with the morpholine enantiomers, resulting in distinct chemical shifts (


) due to differential magnetic shielding [4].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5 mg of the chiral morpholine derivative in 0.5 mL of deuterated chloroform (

    
    ).
    
  • CSA Addition : Add 1.2 molar equivalents of enantiopure (S)-BINOL to the NMR tube. Shake vigorously for 30 seconds to ensure complete thermodynamic complexation.

  • Acquisition : Acquire a high-resolution

    
    -NMR spectrum (minimum 400 MHz, preferably 600 MHz for superior dispersion).
    
  • Integration : Identify a distinct, well-resolved proton signal (e.g., the C2 or C3 protons adjacent to the morpholine oxygen/nitrogen). You will observe two sets of signals corresponding to the (R,S) and (S,S) transient complexes.

  • Validation & Calculation : Integrate the baseline-resolved peaks. The ee is derived directly from the integration ratio of these diastereomeric signals. (Note: If the minor enantiomer is <2%, the signal-to-noise ratio of NMR is insufficient, and Protocol 1 must be used).

Decision Architecture for Method Selection

To systematize the workflow, the following logic tree dictates the optimal analytical path based on specific project requirements, balancing the need for throughput against the need for structural elucidation.

EE_Validation_Workflow Start Chiral Morpholine Sample Decision1 High Throughput Required? Start->Decision1 SFC Chiral SFC (Polysaccharide CSP + Basic Additive) Decision1->SFC Yes (Process QC) Decision2 Absolute Config. Unknown? Decision1->Decision2 No (R&D Char.) Validate Self-Validating System: Run Racemic Standard First SFC->Validate HPLC Chiral HPLC (Normal/Reverse Phase) HPLC->Validate NMR 1H/19F NMR (Mosher's Deriv. / CSA) Calculate Calculate ee % (Area Major - Area Minor) / Total NMR->Calculate Diastereomeric Peak Integration Decision2->HPLC No (Standard QC) Decision2->NMR Yes (Spatial Data) Validate->Calculate Baseline Resolution (Rs > 1.5)

Decision architecture for selecting enantiomeric excess validation workflows.

Conclusion

Validating the enantiomeric excess of chiral morpholine derivatives requires a deep understanding of the molecule's physicochemical properties. By recognizing the disruptive potential of the morpholine's secondary amine basicity, scientists can proactively engineer their analytical environments—favoring SFC with basic additives for high-throughput precision, or leveraging NMR with chiral solvating agents when spatial configuration data is paramount.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Publishing. Available at: [Link]

Validation

Elemental analysis standards for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

An objective guide for researchers, scientists, and drug development professionals on the standards for elemental analysis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. As a Senior Application Scientist, my objec...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide for researchers, scientists, and drug development professionals on the standards for elemental analysis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and applied analytical science. This guide provides an in-depth evaluation of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate as a potential standard for elemental analysis, a cornerstone technique in pharmaceutical development. We will dissect its properties, compare it against established Certified Reference Materials (CRMs), and provide a rigorous protocol for its qualification as an in-house standard, ensuring your analytical data is both accurate and defensible.

The Imperative of Elemental Analysis in Drug Development

Elemental analysis (EA), typically for Carbon, Hydrogen, and Nitrogen (CHN), is a fundamental analytical technique. In the pharmaceutical industry, its role is non-negotiable for:

  • Structural Confirmation: Verifying the empirical formula of a newly synthesized Active Pharmaceutical Ingredient (API) or intermediate.

  • Purity Assessment: Quantifying the organic composition of a substance, which is a critical component of its overall purity profile.

  • Regulatory Compliance: Providing essential data for Chemistry, Manufacturing, and Controls (CMC) submissions to regulatory bodies like the FDA.[1]

The reliability of EA data is entirely dependent on the quality of the reference materials used for instrument calibration and verification. An ideal standard must be stoichiometric, stable, non-hygroscopic, and homogeneous.

Profiling the Candidate: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Let's first characterize the compound .

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 63.38%

    • Hydrogen (H): 7.22%

    • Nitrogen (N): 5.28%

Potential Advantages as a Standard:

  • High Molecular Weight: A higher mass allows for larger sample weighings (e.g., 1-3 mg), which can minimize the relative error associated with microbalance measurements.

  • Solid State: It is a crystalline solid, which is generally easier to handle and weigh accurately than oils or low-melting-point solids.

  • Represents a Complex Matrix: The presence of both ether and hydroxyl functional groups, in addition to the carbamate and amine nitrogens within the morpholine ring, makes it a good test of an elemental analyzer's combustion efficiency.[2]

Critical Considerations and Drawbacks:

  • Hygroscopicity: The morpholine moiety itself is known to be hygroscopic.[3][4][5] The presence of a hydroxyl (-OH) group further increases the potential for water absorption from the atmosphere. Adsorbed water will lead to inaccurate results, typically depressing carbon and nitrogen values while inflating hydrogen values.

  • Availability as a Certified Standard: This compound is not commonly available as a Certified Reference Material (CRM) from major pharmacopeias or metrological institutes.[6][7][8] This is a significant limitation, as it means the compound cannot be used as a primary standard without rigorous in-house qualification.

Comparative Analysis: Benchmarking Against Industry Workhorses

To contextualize its performance, we must compare Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate with established, universally accepted elemental analysis standards.

FeatureBenzyl 2-(2-hydroxyethyl)morpholine-4-carboxylateAcetanilide (Common CHN Standard)Sulfanilamide (Common CHNS Standard)
Molecular Formula C₁₄H₁₉NO₄C₈H₉NOC₆H₈N₂O₂S
Molecular Weight ( g/mol ) 265.31135.17172.21
Theoretical C (%) 63.3871.0941.85
Theoretical H (%) 7.226.714.68
Theoretical N (%) 5.2810.3616.27
Theoretical S (%) 0.000.0018.62
Key Advantage High molecular weight reduces weighing error.Highly stable, non-hygroscopic, widely available as a primary CRM.Includes sulfur, making it suitable for CHNS analyzers.
Key Disadvantage Potential hygroscopicity; not available as a CRM.Lower molecular weight.Can be light-sensitive; lower carbon content.

Expertise & Experience: The choice of a standard should, where possible, bracket the expected composition of the unknown samples. While our candidate compound has a C/N ratio representative of many APIs, its lack of certification means it cannot be a primary calibrant. Its true value lies in its potential use as a secondary, or in-house, reference material for quality control checks once it has been thoroughly qualified.[9]

Protocol for Qualification as an In-House Reference Material

An in-house standard is only as good as its characterization.[10] The following protocol provides a self-validating system to qualify a batch of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate against a primary, traceable CRM.

Experimental Objective

To verify that the elemental composition of a given lot of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is within the acceptable limits of its theoretical values, using a calibrated elemental analyzer and a traceable CRM.

Workflow for In-House Standard Qualification

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, ensuring compliance with safety regulations and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be clear, actionable, and scientifically sound.

I. Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations prohibit the disposal of chemical waste in regular trash or down the sewer system.[3][4] All laboratory personnel must adhere to their institution's Chemical Hygiene Plan (CHP), a requirement of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7][8][9] This plan will detail specific procedures for hazardous waste management.[5][6][9]

II. Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[10]

2. Waste Segregation and Containerization: Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate waste should be classified as non-halogenated organic waste, unless it has been mixed with other substances that would alter its classification.[10]

  • Container Selection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated hazardous waste container.[11] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Container Labeling: Proper labeling is a strict regulatory requirement.[7][12] The label must include the following information:

    • The words "Hazardous Waste"[3][10][11]

    • The full chemical name: "Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate" (no abbreviations)[3]

    • An accurate estimation of the concentration and volume

    • The date waste accumulation began[3][11]

    • The name of the principal investigator and the laboratory location[3]

    • Appropriate hazard pictograms[3]

3. Waste Storage: Designated satellite accumulation areas (SAAs) are locations within the laboratory for the short-term storage of hazardous waste.[12][13]

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure SAA.[10][11]

  • The storage area should be cool and dry, away from sources of ignition and incompatible materials such as strong oxidizing agents.[10][11][14]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[4][11]

4. Arranging for Disposal: The final disposal of hazardous waste must be handled by licensed professionals.

  • Do not overfill the waste container; a general guideline is to fill it to no more than 90% capacity.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3][10][11]

  • Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[11]

The following diagram illustrates the workflow for the proper disposal of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate:

Disposal_Workflow A Step 1: Wear Appropriate PPE B Step 2: Segregate Waste (Non-Halogenated Organic) A->B C Step 3: Use a Compatible, Labeled Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Complete Disposal Paperwork E->F G Step 7: Licensed Disposal F->G

Caption: Disposal workflow for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

III. Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

For a Small Spill (Contained within a Chemical Fume Hood):

  • Alert Personnel: Inform your colleagues in the immediate vicinity.[11]

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in your designated hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[11]

For a Large Spill (Outside of a Chemical Fume Hood):

  • Evacuate: Immediately evacuate the area and alert others.[11]

  • Isolate: Close the doors to the affected area to contain any vapors.[11]

  • Emergency Contact: Contact your institution's EHS or emergency response team.[11]

  • Ventilate: If it is safe to do so, increase ventilation to the area.[11]

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[11]

IV. Conclusion: A Commitment to Safety

The proper disposal of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific EHS protocols, as they are the ultimate authority on chemical waste management within your organization.

References

  • Simple Guide. (2025, September 17). What is Morpholine: A Simple Guide. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • MsdsDigital.com. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary & Chemical Context[1][2][3][4] Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a specialized heterocyclic building block often used in the synthesis of pharmaceutical intermediates. Structurally, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a specialized heterocyclic building block often used in the synthesis of pharmaceutical intermediates. Structurally, it contains a morpholine ring, a benzyl carbamate (Cbz-like) protecting group, and a polar hydroxyethyl side chain.

While specific toxicological data for this exact molecule may be limited in public databases, precautionary principle dictates we treat it based on the hazards of its functional groups (morpholines and benzyl esters). This guide establishes a safety protocol designed to prevent sensitization and exposure, treating the substance as a Category 2 Irritant (Skin/Eye) and a potential Respiratory Irritant (STOT SE 3) .

Risk Assessment: Functional Group Analysis

To determine the appropriate PPE, we must understand the "Why" behind the hazard.

Functional GroupAssociated HazardOperational Implication
Morpholine Ring Potential skin/eye irritant; basicity.[1][2][3][4]High risk of ocular damage upon splash; requires pH-resistant gloves.
Benzyl Carbamate Potential sensitizer.Avoid inhalation of dusts/aerosols; strict dermal isolation.[5]
Hydroxyethyl Group Increases polarity/solubility.May facilitate skin absorption if dissolved in organic solvents (e.g., DMSO/DCM).

Core Directive: Treat as a Potent Bioactive Intermediate . Prevent all mucosal contact.[5]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum and enhanced requirements based on the operation being performed.

Hand Protection: The Permeation Logic

Standard nitrile gloves may not suffice for long-duration exposure to morpholine derivatives in organic solvents.

  • Standard Handling (Dry Solid/Weighing):

    • Material: Nitrile Rubber (Minimum thickness: 4-5 mil).

    • Rationale: Provides adequate barrier against incidental contact with solids.

  • Synthesis/Solution Handling (Dissolved in DCM, DMF, or DMSO):

    • Material: Double-Gloving Strategy .

      • Inner Layer: Low-modulus Nitrile (inspection layer).

      • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil) or Laminate (Silver Shield®) if handling concentrated stock solutions.

    • Rationale: Morpholine derivatives can act as permeation enhancers. Chlorinated solvents (often used with this compound) degrade nitrile rapidly.

Eye & Face Protection[9]
  • Routine Tasks: Chemical Safety Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient for liquid handling of morpholines, which can cause severe corneal edema (known as "blue haze" vision) if vapors or droplets contact the eye.

  • High-Volume Transfer: Face shield worn over goggles.

Respiratory Protection[6][10]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) half-face respirator.

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow of safety controls, prioritizing engineering controls over PPE.

SafeHandlingWorkflow Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Solvents & Concentration) Start->RiskAssess EngControls 2. Engineering Controls (Fume Hood Check > 80 fpm) RiskAssess->EngControls Confirm Airflow PPE_Select 3. PPE Selection (Goggles + Double Nitrile) EngControls->PPE_Select Airflow OK Handling 4. Active Handling (Weighing/Transfer) PPE_Select->Handling Donned Correctly Handling->PPE_Select GLOVE BREACH/TEAR Decon 5. Decontamination (Wipe containers) Handling->Decon Task Complete Waste 6. Waste Disposal (Segregated Organic) Decon->Waste

Figure 1: Safe Handling Workflow prioritizing engineering controls and immediate breach response.

Detailed Handling Procedures

Step 1: Pre-Operational Check
  • Verify Fume Hood operation.

  • Clear the workspace of incompatible materials (strong oxidizers, strong acids).

  • Prepare a "Hot Zone" (a disposable absorbent mat) inside the hood to capture minor spills.

Step 2: Weighing and Transfer
  • Solids: Use an anti-static weighing boat. If the compound is electrostatic, use an ionizing bar to prevent dispersal.

  • Liquids/Solutions:

    • Use Luer-lock syringes for volumes < 10 mL to prevent needle detachment.

    • For larger volumes, use glass pipettes. Avoid plastic pipettes unless compatibility with the solvent system is verified.

Step 3: Decontamination & Doffing[8]
  • Wipe down the exterior of the reagent bottle with a dry Kimwipe, then a solvent-dampened wipe (ethanol or acetone) before returning it to storage.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) and dispose in solid waste.

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.[6]

    • Wash hands immediately with soap and water for 20 seconds.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Immediately flush with water for 15 minutes.[4][5][7] 2. Soap: Wash gently with non-abrasive soap. 3. Alert: Seek medical attention if redness persists.
Eye Splash 1. Irrigate: Use eyewash station for 15 full minutes . Hold eyelids open. 2. Medical: Transport to ER immediately (morpholine derivatives can cause delayed corneal damage).
Spill (> 5 mL) 1. Evacuate the immediate area. 2. Ventilate: Maximize fume hood airflow. 3. Absorb: Use a Universal Spill Kit (vermiculite or absorbent pads). Do not use paper towels (fire risk).

Disposal & Environmental Compliance

Do not dispose of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate down the drain.[8] It is an organic pollutant.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (labeled "Contaminated Debris").

  • Liquid Waste: Collect in Non-Halogenated Organic Waste containers (unless dissolved in DCM/Chloroform, then Halogenated Waste ).

  • Rinsate: The first three rinses of any glassware used with this compound must be collected as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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